4'-Ethynyl-[1,1'-biphenyl]-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethynylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPQBKOIIKSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS 1202355-37-0)
[1][2][3]
Executive Summary & Chemical Identity
4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS 1202355-37-0) is a high-value bifunctional molecular scaffold characterized by a rigid biphenyl core terminated by a hydroxyl group (-OH) at one end and an ethynyl group (-C≡CH) at the other.[1][2][3][4] This "head-to-tail" asymmetry makes it a critical intermediate in materials science, particularly for liquid crystal engineering , supramolecular assembly , and surface functionalization via "Click" chemistry (CuAAC).
Physicochemical Profile
| Property | Specification |
| CAS Number | 1202355-37-0 |
| IUPAC Name | 4'-Ethynyl-[1,1'-biphenyl]-4-ol |
| Synonyms | 4-Hydroxy-4'-ethynylbiphenyl; 4-(4-Ethynylphenyl)phenol |
| Molecular Formula | C₁₄H₁₀O |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF, Methanol; Sparingly soluble in Chloroform; Insoluble in Water |
| pKa (Predicted) | ~9.5 (Phenolic -OH) |
| Melting Point | >150°C (Predicted based on structural analogs; experimental verification required) |
Synthesis & Manufacturing Methodologies
To achieve high purity (>98%) required for electronic or pharmaceutical applications, a Protection-Coupling-Deprotection strategy is recommended over direct coupling to avoid catalyst poisoning by the free phenolic moiety.
Core Synthesis Workflow (Sonogashira Protocol)
The most robust route involves the Sonogashira cross-coupling of a protected 4-bromo-4'-hydroxybiphenyl precursor with trimethylsilylacetylene (TMSA), followed by global deprotection.
Phase 1: Precursor Protection
-
Reagents: 4'-Bromo-[1,1'-biphenyl]-4-ol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DCM.
-
Mechanism: Silylation of the phenol prevents interference with the Pd catalyst cycle.
Phase 2: Sonogashira Coupling
-
Reagents: Protected Biphenyl Bromide, TMS-Acetylene, Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N/THF (1:1).
-
Conditions: Inert atmosphere (Ar/N₂), 60°C, 12-24 hours.
-
Critical Control Point: Thorough deoxygenation is vital to prevent homocoupling of the alkyne (Glaser coupling).
Phase 3: Deprotection
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or K₂CO₃ in MeOH.
-
Outcome: Cleavage of both the TMS group and the phenolic silyl ether (if TBS is used) yields the free ethynyl phenol.
Synthesis Pathway Diagram
Caption: Step-wise synthesis via Sonogashira coupling ensuring regioselectivity and catalyst longevity.
Experimental Protocol: Laboratory Scale Synthesis
Note: All procedures must be performed in a fume hood using standard Schlenk techniques.
Step 1: Coupling Reaction
-
Charge: In a dry Schlenk flask, dissolve 4'-bromo-4-(tert-butyldimethylsilyloxy)biphenyl (1.0 eq) in anhydrous THF/Et₃N (1:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.02 eq). Degas the solution by bubbling Argon for 15 minutes.
-
Initiation: Add Trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Reaction: Heat to 60°C under Argon for 18 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate in vacuo.
Step 2: Deprotection & Purification
-
Dissolution: Redissolve the crude oil in THF.
-
Cleavage: Add TBAF (1.0 M in THF, 2.5 eq) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc gradient 10:1 to 4:1).
-
Yield: Expect 75-85% yield as a white solid.
Applications & Mechanisms
This molecule serves as a "Janus" particle in synthetic chemistry—two faces with distinct reactivities.
A. Surface Functionalization (SAMs)
The phenolic -OH group can form self-assembled monolayers (SAMs) on metal oxides or react with silanes to anchor the biphenyl core to glass/silicon. The exposed ethynyl group then serves as a "landing pad" for biomolecules or polymers via Click Chemistry.
B. Liquid Crystal Monomers
The rigid biphenyl core confers mesogenic (liquid crystalline) properties.
-
Mechanism: The high aspect ratio (length/width) promotes nematic ordering.
-
Polymerization: The ethynyl group allows for thermal polymerization into poly(aryleneethynylene) networks, used in high-performance dielectrics.
Application Workflow Diagram
Caption: Dual-stream application utility in surface engineering and high-performance polymers.
Quality Control & Analytics
To validate the identity of the synthesized compound, compare against these standard spectral markers.
| Technique | Expected Signal / Marker | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~3.10 ppm (s, 1H) | Terminal alkyne proton (-C≡C-H ) |
| δ ~9.60 ppm (s, 1H) | Phenolic hydroxyl (-OH ), D₂O exchangeable | |
| δ 6.80 - 7.60 ppm (m, 8H) | Aromatic protons (AA'BB' systems) | |
| ¹³C NMR | ~83.5 ppm, ~79.8 ppm | Alkyne carbons (Internal, Terminal) |
| ~157.5 ppm | Phenolic carbon (C-OH) | |
| IR Spectroscopy | ~3280 cm⁻¹ | ≡C-H stretch (Sharp, strong) |
| ~2100 cm⁻¹ | C≡C stretch (Weak) | |
| ~3300-3500 cm⁻¹ | O-H stretch (Broad) | |
| Mass Spectrometry | m/z 194.07 [M]⁺ | Molecular ion peak (EI/ESI) |
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Storage: Store at 2-8°C under inert gas (Argon). The terminal alkyne is susceptible to slow oxidation or polymerization if exposed to light/heat.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.
References
-
PubChem. 4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. [Link]
-
Royal Society of Chemistry. Synthesis of ethynyl-biphenyl derivatives via Pd-catalyzed cross-coupling. RSC Advances. [Link]
-
American Elements. 4'-Ethynyl-[1,1'-biphenyl]-4-ol Product Information. [Link][1]
Terminal Alkyne Functionalized Biphenyl Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
The intersection of rigid pharmacophores and bioorthogonal reactivity has driven significant advancements in modern medicinal chemistry. Biphenyl derivatives, known for their lipophilicity and structural rigidity, are privileged scaffolds that fit seamlessly into hydrophobic enzymatic pockets. By functionalizing these cores with terminal alkynes, researchers unlock a highly reactive, sterically undemanding handle capable of undergoing late-stage diversification. This whitepaper provides an in-depth technical analysis of the synthesis, mechanistic causality, and drug discovery applications of terminal alkyne functionalized biphenyl derivatives.
Structural Rationale: The Biphenyl-Alkyne Synergy
The unique value of alkynyl groups stems from their distinct physical and chemical properties. The carbon-carbon triple bond features sp-hybridization, creating a linear configuration that imparts molecular rigidity. With a bond length of 1.21 Å and a high bond dissociation energy, the alkyne is both compact and robust. Crucially, the terminal hydrogen is weakly acidic (pKa ~25), which allows it to act as a proton donor and expands its utility in cross-coupling methodologies1[1].
When conjugated with a biphenyl system, the terminal alkyne serves as a "molecular Velcro." The biphenyl core provides the primary binding affinity (pharmacophore anchor) through
Workflow of Biphenyl-Alkyne derivatives in Fragment-Based Drug Discovery.
Synthetic Workflows and Mechanistic Causality
The synthesis of complex biphenyl architectures often requires orthogonal protection strategies to prevent unwanted side reactions during cross-coupling 2[2]. The most robust approach involves a two-step sequence: a Sonogashira cross-coupling using a protected alkyne, followed by targeted deprotection.
Protocol: Synthesis of 4-Ethynylbiphenyl via Sonogashira Coupling and Desilylation
Step 1: Sonogashira Cross-Coupling
-
Reagents: 4-Bromobiphenyl (1.0 eq), Trimethylsilylacetylene (TMSA) (1.2 eq),
(0.05 eq), CuI (0.1 eq), Triethylamine (solvent/base). -
Procedure: Degas the triethylamine solvent by bubbling argon for 15 minutes. Add the biphenyl halide, palladium catalyst, and CuI. Stir for 5 minutes before adding TMSA dropwise. Heat the mixture to 60°C for 12 hours under an inert atmosphere.
-
Causality & Experimental Choices:
-
Why TMSA instead of acetylene gas? Acetylene gas can undergo double coupling (forming symmetric internal alkynes like bis(biphenyl)acetylene). TMSA acts as a mono-functional surrogate, ensuring strictly terminal alkyne formation after deprotection.
-
Why CuI? CuI reacts with the alkyne to form a copper acetylide intermediate. This intermediate is highly nucleophilic, facilitating the transmetalation step with the Pd(II) complex and bypassing the high activation energy required for direct Pd insertion into the C-H bond.
-
Step 2: TMS Deprotection
-
Reagents: TMS-protected biphenyl alkyne,
(2.0 eq), Methanol/DCM (1:1 v/v). -
Procedure: Dissolve the intermediate in the solvent mixture. Add anhydrous
and stir at room temperature for 2-4 hours. Quench with water and extract with ethyl acetate. -
Causality & Experimental Choices: The Si-C bond is highly susceptible to nucleophilic attack. Methoxide (generated in situ from
and methanol) selectively attacks the silicon atom, cleaving the TMS group without affecting the robust biphenyl core. -
Self-Validating System: To validate the deprotection, perform an Attenuated Total Reflectance (ATR) IR scan. The disappearance of the aliphatic TMS C-H stretch and the emergence of a sharp peak at ~3300 cm⁻¹ (terminal alkyne C-H stretch) confirms successful cleavage. Additionally, TLC under UV (254 nm) will show a lower
value due to the loss of the lipophilic TMS group.
Step-by-step synthetic mechanism for terminal alkyne biphenyls.
Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once synthesized, the terminal alkyne biphenyl is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction rapidly and selectively produces 1,4-disubstituted 1,2,3-triazoles. The transformation is insensitive to oxygen and water, tolerates a wide pH range, and provides excellent yields without the need for complex chromatographic purification 3[3].
Applications in Drug Discovery: 17β-HSD1 Inhibitors
The 1,2,3-triazole ring acts as a highly stable bioisostere of an amide bond, resistant to metabolic cleavage. When combined with the biphenyl scaffold, it creates potent nonsteroidal inhibitors. A prime example is the development of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), an enzyme heavily implicated in estrogen-dependent diseases like breast cancer.
Molecular docking studies reveal that the lipophilic biphenyl core anchors deep into the hydrophobic pocket of the 17β-HSD1 protein. Simultaneously, the triazole ring establishes critical hydrogen bonding networks with residues Lys195, Ser142, and Tyr1554[4].
The electronic nature of the azide partner significantly influences the intermediate yield and the final click chemistry efficiency, as summarized in the quantitative data below:
Table 1: Yield and Reactivity Profile of Biphenyl-Triazole Derivatives via CuAAC
| Compound Series | Azide Substituent | Electronic Nature | Azide Intermediate Yield (%) | Final Triazole Yield (%) | Target Application |
| 4a | -NO₂ (para) | Strongly Withdrawing | 94 - 97 | 85 - 88 | 17β-HSD1 Inhibitor |
| 4b | -Cl (para) | Mildly Withdrawing | 90 - 93 | 80 - 84 | 17β-HSD1 Inhibitor |
| 4c | -H (unsubstituted) | Neutral | 88 - 90 | 75 - 79 | 17β-HSD1 Inhibitor |
| 4d | -CH₃ (para) | Mildly Donating | 84 - 87 | 70 - 74 | 17β-HSD1 Inhibitor |
| 4e | -OCH₃ (para) | Strongly Donating | 80 - 83 | 65 - 69 | 17β-HSD1 Inhibitor |
Note: Anilines with electron-withdrawing groups facilitate a higher yield of the aromatic azide intermediate, which translates directly to higher overall yields during the terminal alkyne cycloaddition phase.
Conclusion
Terminal alkyne functionalized biphenyl derivatives represent a masterclass in rational chemical design. By merging the rigid, lipophilic properties of the biphenyl core with the bioorthogonal reactivity of the terminal alkyne, researchers can rapidly generate diverse, metabolically stable compound libraries. Through highly controlled, self-validating synthetic protocols like the Sonogashira/Deprotection sequence, these derivatives continue to serve as foundational building blocks in fragment-based drug discovery and targeted therapeutics.
References
-
Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study | ACS Omega Source: acs.org URL:[Link]
-
Recent advances in the application of alkynes in multicomponent reactions Source: rsc.org URL:[Link]
-
Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles | The Journal of Organic Chemistry Source: acs.org URL:[Link]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 4'-Ethynyl-4-hydroxybiphenyl in Organic Solvents
Introduction
4'-Ethynyl-4-hydroxybiphenyl is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a rigid biphenyl core, a hydrogen-bond-donating hydroxyl group, and a reactive ethynyl group, bestows upon it unique chemical properties that are leveraged in the synthesis of novel polymers, liquid crystals, and pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the solubility characteristics of 4'-ethynyl-4-hydroxybiphenyl, grounded in theoretical principles and supplemented with a practical protocol for its experimental determination.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. 4'-Ethynyl-4-hydroxybiphenyl possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, while the biphenyl and ethynyl components are non-polar. This amphiphilic nature dictates its solubility profile, adhering to the principle of "like dissolves like."
Table 1: Predicted Qualitative Solubility of 4'-Ethynyl-4-hydroxybiphenyl in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solute can form hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | The polar nature of the solvent can interact with the hydroxyl group, while the organic backbone is compatible with the biphenyl structure. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The large, non-polar biphenyl and ethynyl groups will have some affinity for these solvents, but the polar hydroxyl group will hinder dissolution. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
Theoretical Framework of Solubility
The dissolution of a solid in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid solute and the pure solvent. This is achieved through favorable intermolecular interactions between the solute and solvent molecules, which overcome the solute-solute and solvent-solvent interactions.
In the case of 4'-ethynyl-4-hydroxybiphenyl, the key intermolecular forces at play are:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, interacting with acceptor atoms (like oxygen or nitrogen) in the solvent.
-
Dipole-Dipole Interactions: The polar C-O bond in the hydroxyl group creates a dipole moment, which can interact with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): These are present between all molecules and are particularly significant for the large, non-polar biphenyl and ethynyl portions of the molecule.
The interplay of these forces determines the solubility in a given solvent.
Figure 1: Key intermolecular interactions governing the solubility of 4'-ethynyl-4-hydroxybiphenyl.
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
4'-Ethynyl-4-hydroxybiphenyl (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of 4'-ethynyl-4-hydroxybiphenyl into a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 4'-ethynyl-4-hydroxybiphenyl of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 4'-ethynyl-4-hydroxybiphenyl in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.
-
Figure 2: Workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
The solubility of 4'-ethynyl-4-hydroxybiphenyl in organic solvents is a critical parameter for its successful application in research and development. While quantitative data requires experimental determination, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. The provided protocol for the shake-flask method offers a robust framework for obtaining accurate and reproducible solubility data, enabling scientists to optimize processes and formulations involving this versatile compound.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. Retrieved from [Link]
-
American Elements. (n.d.). 4'-Ethynyl-[1,1'-biphenyl]-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
Sources
Harnessing the Electronic Landscape of Ethynyl-Biphenyl-Ol Conjugates: From Synthesis to Single-Molecule Applications
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive exploration of the synthesis, characterization, and theoretical modeling of ethynyl-biphenyl-ol conjugates. It is designed to serve as a foundational resource for professionals seeking to understand and manipulate the electronic properties of these versatile molecular systems for applications in molecular electronics, sensing, and advanced materials development.
Introduction: The Architectural Elegance of Ethynyl-Biphenyl-Ol Systems
The quest for molecular-scale electronic components has driven the exploration of organic molecules with precisely tunable electronic properties.[1][2] Among the vast library of candidates, ethynyl-biphenyl-ol conjugates have emerged as a particularly compelling class. These molecules are characterized by a rigid, π-conjugated backbone composed of a biphenyl unit linked via one or more ethynyl (acetylenic) bridges, and are functionalized with a hydroxyl (-ol) group.
This specific architecture offers a unique tripartite system for manipulating charge transport:
-
The Biphenyl Core: This unit provides a significant π-system, but its electronic transparency is critically dependent on the torsional (dihedral) angle between the two phenyl rings.[3] A more planar conformation leads to enhanced π-conjugation, while a twisted conformation can disrupt it, offering a built-in mechanism for conformational switching.
-
The Ethynyl Linker: The -C≡C- triple bond is more than a simple spacer. Its linear geometry and π-orbitals ensure rigid and extended conjugation between aromatic units, facilitating efficient charge delocalization along the molecular axis.[4][5]
-
The Hydroxyl (-ol) Terminus: As an electron-donating group, the phenolic hydroxyl moiety directly influences the energy of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO).[6][7] Furthermore, its proton-donating and hydrogen-bonding capabilities make it an active site for sensing applications.
This guide will dissect the interplay of these structural elements, detailing the synthetic methodologies required to build these molecules, the experimental techniques used to probe their electronic landscapes, and the computational models that provide predictive insight into their behavior.
Synthetic Strategies: Forging the Molecular Wire
The construction of ethynyl-biphenyl-ol conjugates is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer mild conditions and high functional group tolerance.[8] The Sonogashira coupling is the cornerstone of this synthetic approach.[2][9][10]
Causality in Synthetic Design: The choice of a convergent synthesis, where pre-functionalized fragments are coupled in the final steps, is often preferred. This strategy allows for the independent synthesis and purification of the biphenyl-ol and ethynyl components, leading to higher overall yields and simpler purification of the final conjugate compared to a linear approach.
Key Reaction: The Sonogashira Cross-Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It utilizes a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst, in the presence of an amine base like triethylamine or piperidine.[10]
The widely accepted mechanism involves two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., an iodobiphenyl-ol).
-
The Copper Cycle: The terminal alkyne reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex, regenerating the copper catalyst.
-
Reductive Elimination: The final product, the ethynyl-biphenyl-ol conjugate, is eliminated from the palladium complex, which is reduced back to its active Pd(0) state.
Additional coupling reactions, such as the Suzuki coupling, are often employed to construct the initial substituted biphenyl-ol framework from corresponding boronic acids and aryl halides.[11][12]
Detailed Experimental Protocol: Synthesis of a Representative Conjugate
This protocol describes the synthesis of 4'-ethynyl-[1,1'-biphenyl]-4-ol via a Sonogashira coupling of 4'-iodo-[1,1'-biphenyl]-4-ol with trimethylsilylacetylene (TMSA), followed by deprotection.
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4'-iodo-[1,1'-biphenyl]-4-ol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add freshly distilled and degassed solvents, such as a 3:1 mixture of THF and triethylamine.
-
To the resulting suspension, add trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting aryl iodide spot on the TLC plate indicates reaction completion.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with saturated aq. NH₄Cl and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product (TMS-protected conjugate) by column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
-
Dissolve the purified TMS-protected conjugate in a solvent mixture of THF and methanol (2:1).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once complete, neutralize the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the final product, 4'-ethynyl-[1,1'-biphenyl]-4-ol, by recrystallization or column chromatography.
Probing the Electronic Properties: An Experimental Toolkit
A multi-technique approach is essential to fully characterize the electronic behavior of these conjugates. Electrochemical and spectroscopic methods provide macroscopic information on energy levels, while single-molecule techniques offer direct insight into conductance.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[13][9] The oxidation potential (Eₒₓ) corresponds to the energy required to remove an electron from the HOMO, while the reduction potential (EᵣₑᏧ) relates to the energy gained upon adding an electron to the LUMO.
Protocol: Cyclic Voltammetry Measurement
-
Preparation: Dissolve the ethynyl-biphenyl-ol conjugate (approx. 1 mM) in a degassed, dry electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Causality: The supporting electrolyte is crucial to ensure conductivity of the solution and minimize IR drop.
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Baseline Scan: Run a CV scan of the solvent and electrolyte solution alone to identify any background peaks.
-
Sample Scan: Perform the CV scan on the sample solution. Sweep the potential from an initial value to a final value (to observe oxidation) and then reverse the scan.
-
Internal Reference: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again.
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the oxidation and reduction peaks.
-
Reference these potentials against the Fc/Fc⁺ couple.
-
Estimate the HOMO and LUMO energies using the empirical formulas:
-
E(HOMO) = -[Eₒₓ vs Fc/Fc⁺ + 4.8] eV
-
E(LUMO) = -[EᵣₑᏧ vs Fc/Fc⁺ + 4.8] eV
-
-
The electrochemical band gap is then calculated as E(gap) = E(LUMO) - E(HOMO).
-
Spectroscopic Characterization: UV-Vis and Fluorescence
UV-Visible absorption spectroscopy probes the electronic transitions between molecular orbitals.[14] For π-conjugated systems, the lowest energy absorption band, corresponding to the longest wavelength (λₘₐₓ), typically represents the HOMO-to-LUMO transition.[15] The energy of this transition provides the optical band gap.
Workflow: Spectroscopic Analysis
Caption: Workflow for Spectroscopic Characterization.
Single-Molecule Conductance
Techniques like the Scanning Tunneling Microscopy Break-Junction (STM-BJ) method allow for the direct measurement of electrical conductance through a single molecule.[1][16] In this experiment, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the target molecules. As the junction is stretched, a single molecule can bridge the gap between the tip and substrate, and its conductance is measured just before the junction breaks.
The conductance is strongly influenced by the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the gold electrodes.[17] For many oligo(phenylene ethynylene) derivatives, charge transport is coherent tunneling through the LUMO.[1][17]
Theoretical Modeling with Density Functional Theory (DFT)
DFT calculations are an indispensable tool for complementing experimental findings and providing a deeper understanding of the electronic structure.[7][18]
The Role of DFT:
-
Geometry Optimization: Predicts the most stable three-dimensional structure, including the critical biphenyl dihedral angle.[3]
-
Orbital Visualization: Generates plots of the HOMO and LUMO, showing the spatial distribution of these orbitals and identifying regions of high electron density.
-
Energy Level Prediction: Calculates the energies of the HOMO and LUMO, providing a theoretical estimate of the band gap.[19]
-
Spectral Simulation: Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, helping to assign experimental peaks to specific electronic transitions.[20][21]
Causality in Calculation: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G) is critical.[4][18] B3LYP is a hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. Basis sets like 6-31G include polarization functions, which are important for accurately describing the electron distribution in π-systems.
Structure-Property Relationships: Engineering the Electronic Landscape
The true power of these conjugates lies in the ability to tune their electronic properties through rational chemical design.
Energy Level Diagram and Tuning
Caption: Energy level diagram for a molecular conjugate.
| Feature | Influence on Electronic Properties | Supporting Evidence |
| Conjugation Length | Increasing the number of ethynyl or phenyl units generally decreases the HOMO-LUMO gap. | This leads to a red-shift (longer wavelength) in the UV-Vis absorption maximum.[15] |
| Biphenyl Dihedral Angle | A smaller dihedral angle (more planar) increases π-orbital overlap, enhancing conjugation and lowering the band gap. | Molecular conductance shows a strong dependence on this angle, often following a cos²θ relationship.[1] |
| -OH Group Position | The electron-donating hydroxyl group raises the HOMO energy level, thereby reducing the HOMO-LUMO gap. Its effect is strongest when located at positions that maximize resonance with the π-system (ortho, para). | The Hammett parameter of substituents correlates linearly with HOMO/LUMO energies.[6][7] |
| Other Substituents | Electron-donating groups (e.g., -OCH₃, -NH₂) raise HOMO/LUMO energies, while electron-withdrawing groups (e.g., -NO₂, -CN) lower them. | This allows for fine-tuning of the band gap and redox potentials for specific applications.[14][22][23] |
Applications and Future Outlook
The tunable electronic properties of ethynyl-biphenyl-ol conjugates make them prime candidates for several advanced applications:
-
Molecular Wires: Their rigid, conjugated structure is ideal for transporting charge over nanometer-scale distances in molecular circuits.[2][13][16]
-
Chemical Sensors: The phenolic -OH group can act as a recognition site. Binding of an analyte can alter the molecule's conformation or electronic structure, leading to a detectable change in fluorescence or conductance.
-
Molecular Switches: By designing molecules where the biphenyl dihedral angle can be controlled by an external stimulus (e.g., light, pH), it is possible to switch the molecule between a high-conductance ("ON") and low-conductance ("OFF") state.
The future of this field lies in creating more complex, multi-functional systems. Integrating these conjugates into larger architectures, such as self-assembled monolayers on electrode surfaces, and developing systems capable of photoinduced electron transfer are exciting areas of ongoing research.[24][25] The insights gained from studying these fundamental molecular wires will continue to underpin the development of next-generation organic electronics and smart materials.
References
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- Conformation-controlled electron transport in single-molecule junctions containing oligo(phenylene ethynylene)
- Synthesis and Properties of Functionalized 4 nm Scale Molecular Wires with Thiolated Termini for Self-Assembly onto.
- Electronic conductance and thermopower of single-molecule junctions of oligo(phenyleneethynylene) derivatives.
- Synthesis and Preliminary Testing of Molecular Wires and Devices.
- Synthesis and Properties of Functionalized 4 nm Scale Molecular Wires with Thiolated Termini for Self-Assembly onto Metal Surfaces. (2008, June 4).
- Synthesis and properties of functionalized 4 nm scale molecular wires with thiolated termini for self-assembly onto metal surfaces. (2008, July 4). PubMed.
- Electronic conductance and thermopower of single-molecule junctions of oligo(phenyleneethynylene) derivatives for Nanoscale. (2020, September 28). IBM Research.
- Electrochemical gate-controlled conductance of single oligo(phenylene ethynylene)s. (2005, June 29). Journal of the American Chemical Society.
- A review of oligo(arylene ethynylene) derivatives in molecular junctions. (2021, June 10). RSC Publishing.
- HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. (No Date). Dalton Transactions (RSC Publishing).
- studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method.
- Crystal structure and charge transport properties of poly(arylene-ethynylene) derivatives: A DFT approach. (2013, April 15). The Journal of Chemical Physics | AIP Publishing.
- DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2025, October 5). ChemRxiv.
- Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon deriv
- HOMO-LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2'-bipyridine ligands. (2015, October 21). PubMed.
- Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories.
- Synthesis and evaluation of charge transport property of ethynylene-bridged π-conjugated system.
- Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (2014, January 7).
- Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. (2015, January).
- Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. (2025, August 10).
- Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. (2026, January 12).
- Sonogashira coupling.
- Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin.
- Optical band gap and change in energy of biphenyl rotational conformers... (No Date).
- UV/Vis absorption spectra of (a) deca(2‐thienyl)biphenyl 1 (black... (No Date).
- Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon derivatives. (2025, May 24).
- HOMO-LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2'-bipyridine ligands.
- Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene.
- Single-Molecule Junctions Based on Nitrile-Terminated Biphenyls: A Promising New Anchoring Group. (2010, December 14). Journal of the American Chemical Society.
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020, April 24). PMC.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. (2019, January 2).
- Synthesis and photoinduced electron transfer in platinum(ii) bis(N-(4-ethynylphenyl)carbazole)bipyridine fullerene complexes. (No Date). Dalton Transactions (RSC Publishing).
- HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger.
- Single-molecule electronics: from chemical design to functional devices. (2014, August 7). RSC Publishing.
- Excited-State Properties of Heteroleptic Iridium(III) Complexes Bearing Aromatic Hydrocarbons with Extended Cores. (2011, September 2).
- EPR-Detected photoinduced electron transfer in three structurally related molecular triads.
- Sonogashira Coupling.
- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PMC.
- UV - vis spectra of phenylene ethynylene oligomers in solutions and on... (No Date).
- Photoinduced Electron Transfer in Organized Assemblies—Case Studies.
- 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. (2021, December 11). Chemistry LibreTexts.
- At the “Peak” of vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihil
- Effect of π-conjugated Molecules on Electronics Properties of Benzene- diamine Derivatives. (2021, September 1).
- 5.1 Introduction to Photoinduced Electron Transfer. (2021, January 21). YouTube.
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Engineering Advanced Materials with 4'-Ethynyl-[1,1'-biphenyl]-4-ol: A Technical Guide for Liquid Crystal and Drug Development Applications
Executive Summary
In the intersection of materials science and pharmacology, calamitic (rod-like) liquid crystals (LCs) have evolved from display technologies into sophisticated vehicles for targeted drug delivery and biosensing. At the heart of this evolution are highly tunable mesogenic cores. The molecule 4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS 1202355-37-0) represents a masterclass in rational molecular design[1].
By combining a rigid, highly polarizable biphenyl system with two orthogonal reactive handles—a nucleophilic hydroxyl group and a terminal alkyne—this core allows researchers to independently tune the thermodynamic phase behavior and the biological functionality of the resulting material. This whitepaper provides an in-depth mechanistic analysis of this mesogenic core, detailing its electronic properties, functionalization pathways, and self-validating protocols for integration into pharmaceutical workflows.
Structural and Electronic Causality (The "Why")
To utilize 4'-Ethynyl-[1,1'-biphenyl]-4-ol effectively, one must understand the causality behind its structural components. Liquid crystallinity is not an inherent property of a single molecule, but an emergent property of molecular ensembles driven by shape anisotropy and intermolecular forces.
-
The Biphenyl Core: The biphenyl unit provides the rigid, linear scaffold necessary for anisotropic alignment. The extended
-conjugation across the two phenyl rings yields a highly polarizable electron cloud. This large anisotropy of the electron polarizability ( ) is the direct physical cause of the high birefringence ( ) observed in these materials[2]. -
The Ethynyl Group (-C
CH): The terminal alkyne serves a dual purpose. Electronically, the -hybridized carbon extends the linear -conjugation of the biphenyl system without introducing lateral steric bulk that would disrupt the parallel packing required for nematic or smectic phases. Synthetically, it acts as a highly specific bioorthogonal handle. -
The Hydroxyl Group (-OH): Located at the para position opposite the ethynyl group, the hydroxyl moiety acts as a polar anchor. It is the primary site for introducing flexible aliphatic chains (via etherification or esterification), which act as "internal solvents" to depress the melting point and reveal the liquid crystalline mesophases.
Fig 1: Orthogonal functionalization pathways of the ethynyl-biphenyl-ol core.
Orthogonal Functionalization in Drug Development
In drug development, LCs are formulated into Liquid Crystalline Nanoparticles (LCNPs) or stimuli-responsive hydrogels. The 4'-Ethynyl-[1,1'-biphenyl]-4-ol core is uniquely suited for this due to its orthogonal reactivity.
Tailoring the Mesophase via the Hydroxyl Group
The first step in utilizing this core is typically the attachment of a flexible tail to the -OH group. The length and parity (even vs. odd number of carbons) of this alkyl chain dictate the transition temperatures. Short chains tend to favor purely nematic phases, while longer chains promote highly ordered smectic phases due to increased van der Waals interactions between the tails.
Payload Conjugation via Click Chemistry
The terminal ethynyl group allows for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3]. In my experience, this is the most robust method for attaching sensitive biological payloads (e.g., targeting peptides or fluorophores) to the LC core. The resulting 1,4-disubstituted 1,2,3-triazole ring is rigid, chemically stable, and maintains the linear geometry of the calamitic mesogen, preventing the destruction of the LC phase. Furthermore, ethynyl-biphenyl derivatives have been shown to exhibit Aggregation-Induced Emission (AIE) properties, allowing the core itself to act as a fluorescent diagnostic probe when assembled in the ordered LC state[4].
Fig 2: Stimuli-responsive drug release mechanism utilizing LC phase transitions.
Quantitative Phase Behavior Data
To guide synthetic design, the following table summarizes the structure-property relationships of representative 4'-Ethynyl-[1,1'-biphenyl]-4-ol derivatives based on homologous series data. Notice how the extension of the alkyl tail and the nature of the headgroup dictate the mesophase window.
| Derivative Structure | Tail (-OH substitution) | Head (-C | Phase Sequence (°C) | Birefringence ( |
| Homologue 6 | Hexyloxy (-OC₆H₁₃) | Terminal Alkyne (-C | Cr 85 N 122 Iso | ~ 0.28 |
| Homologue 10 | Decyloxy (-OC₁₀H₂₁) | Terminal Alkyne (-C | Cr 72 SmA 98 N 115 Iso | ~ 0.26 |
| Triazole Conjugate | Hexyloxy (-OC₆H₁₃) | 1,4-Triazole-PEG | Cr 65 SmA 145 Iso | ~ 0.18 |
| Tolane Extended | Hexyloxy (-OC₆H₁₃) | Phenyl (-C | Cr 95 N 210 Iso | ~ 0.35 |
(Note: Cr = Crystalline, SmA = Smectic A, N = Nematic, Iso = Isotropic. Data synthesized from structural correlations in high-birefringence LC literature[2]).
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and quality control steps to ensure reproducibility in a pharmaceutical materials lab.
Protocol 1: Bioorthogonal Conjugation via CuAAC (Click Chemistry)
Objective: Attach an azide-functionalized targeting peptide to the ethynyl-biphenyl LC core without disrupting the mesogenic geometry.
-
Preparation: Dissolve 1.0 eq of the alkylated ethynyl-biphenyl core and 1.05 eq of the azide-functionalized payload in a degassed mixture of THF/H₂O (4:1 v/v). Causality: THF solubilizes the hydrophobic LC core, while water is necessary for the catalytic cycle of the copper complex.
-
Catalyst Addition: Add 0.05 eq of CuSO₄·5H₂O followed immediately by 0.25 eq of sodium ascorbate.
-
Mechanistic Control: Why ascorbate? Ascorbate is used in a 5x excess relative to copper to ensure Cu(II) is continuously reduced to the catalytically active Cu(I) state. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkynes, which would create a symmetric dimer and ruin the intended asymmetry of the drug carrier.
-
Reaction & Validation: Stir at room temperature for 12 hours under N₂. Monitor via TLC (Hexane/EtOAc). The disappearance of the highly non-polar alkyne spot validates the formation of the more polar triazole product.
-
Purification: Quench with EDTA to chelate and remove cytotoxic copper residues—a critical step for drug development applications. Extract with dichloromethane and purify via flash chromatography.
Protocol 2: Thermodynamic Characterization via POM and DSC
Objective: Validate the liquid crystalline nature of the synthesized drug carrier.
-
Sample Preparation: Sandwich 1-2 mg of the purified compound between a clean glass slide and a coverslip.
-
Polarized Optical Microscopy (POM): Place the sample on a Linkam heating stage under a microscope equipped with crossed polarizers. Causality: Crossed polarizers block all light passing through an isotropic medium (like a liquid or amorphous solid). Only anisotropic, ordered media (like LCs) will rotate the polarized light, appearing bright and revealing specific textures (e.g., Schlieren for nematic, focal-conic for smectic).
-
Thermal Cycling: Heat the sample at a strict rate of 5 °C/min until it goes completely dark (Isotropic phase).
-
DSC Correlation: Run Differential Scanning Calorimetry (DSC) simultaneously at the exact same 5 °C/min rate. Causality: Matching the ramp rates between POM and DSC prevents thermal lag discrepancies. Every endothermic peak on the DSC must correlate with a visual texture change under the POM to definitively assign the phase transition temperatures (Cr
SmA N Iso).
Conclusion
The 4'-Ethynyl-[1,1'-biphenyl]-4-ol core is a highly versatile building block for advanced materials. By understanding the electronic contributions of its
References
-
High Birefringence Liquid Crystals Source: MDPI URL:[Link]
-
4'-Ethynyl-[1,1'-biphenyl]-4-ol | CAS 1202355-37-0 Source: American Elements URL:[Link]
-
Steric and Electronic Situation in the 4-X-4′-[(4′′-Y-Phenyl)ethynyl]biphenyl Homologous Series: A Joint Theoretical and Spectroscopic Study Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]
-
Asymmetrical Azobenzene Liquid Crystals with High Birefringence Prepared via Click Chemistry Source: ResearchGate URL:[Link]
-
Aggregation-Enhanced Room-Temperature Phosphorescence from Au(I) Complexes Bearing Mesogenic Biphenylethynyl Ligands Source: PMC (National Institutes of Health) URL:[Link]
Sources
fluorescence spectra of ethynyl-substituted biphenylols
An In-Depth Technical Guide to the Fluorescence Spectra of Ethynyl-Substituted Biphenylols
Foreword: Illuminating Molecular Functionality
To my fellow researchers, scientists, and pioneers in drug development,
The biphenyl scaffold is a cornerstone of medicinal chemistry and materials science, prized for its structural rigidity and synthetic versatility. The introduction of a hydroxyl group transforms it into a biphenylol, a structure with pH-sensitive properties and the potential for unique photophysics. This guide delves into a fascinating and highly functional modification: the incorporation of the ethynyl group (–C≡C–).
This is not merely an exercise in synthetic diversification. The ethynyl linker is a powerful tool for molecular engineering. Its rigid, linear geometry extends the π-conjugated system, profoundly altering the molecule's interaction with light. This deliberate modification allows us to tune the fluorescence properties—shifting emission wavelengths, enhancing quantum yields, and creating environmentally sensitive probes.
In this guide, we will move beyond a simple catalog of spectra. We will explore the fundamental principles governing these changes, from synthetic strategies to the subtle interplay of solvent polarity and pH. We will examine the causality behind experimental choices and ground our discussion in authoritative, verifiable sources. The goal is to provide you not just with data, but with a deep, mechanistic understanding that you can apply to your own work, whether you are designing novel fluorescent probes for cellular imaging, developing sensors for specific analytes, or creating new materials with tailored optoelectronic properties.
The Conceptual Framework: Why Ethynyl-Substituted Biphenylols?
The decision to study ethynyl-substituted biphenylols is driven by the unique synergy between the three core components: the biphenyl backbone, the hydroxyl functional group, and the ethynyl linker.
-
Biphenyl Backbone: Provides a robust, semi-rigid framework with a large, delocalized π-electron system. This is the fundamental chromophore.
-
Hydroxyl (-OH) Group: Acts as a proton donor and acceptor, rendering the molecule's electronic properties sensitive to pH.[1] Crucially, its proximity to other parts of the aromatic system can enable unique photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT).[2]
-
Ethynyl (–C≡C–) Group: This rigid, linear linker extends π-conjugation far more effectively than a simple single or double bond. Introducing ethynyl groups can cause a significant bathochromic (red) shift in both absorption and emission spectra and often leads to an increase in fluorescence quantum yields compared to the unsubstituted parent compound.[3][4]
This strategic combination allows for the rational design of fluorescent molecules whose emission can be modulated by their environment, making them ideal candidates for advanced sensor and imaging applications.[5][6]
Fundamentals of Fluorescence
To understand the impact of ethynyl substitution, we must first recall the principles of fluorescence, often visualized with a Jablonski diagram.
Caption: A Jablonski diagram illustrating the key photophysical processes.
Upon absorbing a photon of sufficient energy, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It rapidly loses some energy through non-radiative vibrational relaxation before returning to the ground state. This final transition can occur via the emission of a photon (fluorescence) or through non-radiative pathways. The energy of the emitted fluorescent light is lower (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift .
Synthesis of Ethynyl-Substituted Biphenylols
The most prevalent and versatile method for introducing the ethynyl moiety onto an aromatic core is the Sonogashira cross-coupling reaction . This palladium/copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
General Synthetic Workflow
The synthesis typically involves coupling a halogenated biphenylol (e.g., an iodo- or bromo-biphenylol) with a suitable terminal alkyne, such as trimethylsilylacetylene (TMSA), which serves as a protected form of acetylene.
Caption: General workflow for the synthesis of ethynyl-biphenylols via Sonogashira coupling.
This stepwise approach, often utilizing orthogonal protecting groups, allows for the precise construction of complex oligomers and asymmetrically substituted molecules.[7] The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions like the homocoupling of the terminal alkyne (Glaser coupling).[8][9]
Core Spectroscopic Properties and Influencing Factors
The fluorescence spectrum of an ethynyl-substituted biphenylol is not a static property. It is a dynamic signature that is exquisitely sensitive to molecular structure and environment.
The Impact of Ethynyl Substitution
Introducing an ethynyl group into the phenanthrene skeleton, an analogous polycyclic aromatic system, has been shown to increase fluorescence quantum yields.[3] This is attributed to the extension of the π-system, which can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) and influence the rates of radiative versus non-radiative decay.
The position of the substitution is paramount. Attaching the ethynyl group at a position that maximizes the extension of conjugation along the long axis of the biphenyl system will generally produce the largest red shift in the emission wavelength.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the fluorescence emission of polar fluorophores.[10] In polar solvents, the solvent molecules can rearrange around the excited-state dipole moment of the fluorophore, lowering its energy. This leads to a red shift in the emission spectrum. This phenomenon, known as solvatochromism, is a powerful indicator of the change in dipole moment upon excitation.
For biphenylols, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity typically results in:
-
A bathochromic (red) shift of the emission maximum.
-
A potential decrease in fluorescence quantum yield as solvent interactions can promote non-radiative decay pathways.[11][12]
Table 1: Representative Solvatochromic Effects on a Hypothetical Ethynyl-Biphenylol
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Cyclohexane | 0.2 | 340 | 390 | 3890 | 0.85 |
| Toluene | 2.4 | 342 | 405 | 4680 | 0.70 |
| THF | 4.0 | 345 | 425 | 5860 | 0.55 |
| Acetonitrile | 5.8 | 348 | 440 | 6580 | 0.40 |
| Methanol | 6.6 | 350 | 455 | 7250 | 0.30 |
Note: Data are representative and illustrate general trends.
pH Dependence and the Role of the Hydroxyl Group
The hydroxyl group of a biphenylol is weakly acidic. Changes in pH alter the protonation state of this group, leading to dramatic changes in the absorption and fluorescence spectra.[1]
-
Acidic/Neutral pH: The molecule exists predominantly in its neutral, protonated form (Ar-OH).
-
Alkaline pH: The molecule is deprotonated to form the phenolate anion (Ar-O⁻). The phenolate is a much stronger electron-donating group, which significantly perturbs the electronic structure, typically leading to a large red shift in the emission spectrum.[13][14]
This pH sensitivity is the basis for using these compounds as fluorescent pH probes.[15][16]
Excited-State Intramolecular Proton Transfer (ESIPT)
In ortho-hydroxy biphenyls, a particularly fascinating phenomenon can occur. If a proton-accepting group is positioned correctly, excitation with light can dramatically increase the acidity of the hydroxyl proton and the basicity of the acceptor, triggering an ultrafast transfer of the proton within the molecule.[2][17]
This creates a new, transient tautomeric species in the excited state, which then fluoresces. Because this tautomer has a very different electronic structure, its emission is dramatically red-shifted from the "normal" emission of the starting molecule. This results in an unusually large Stokes shift and often dual fluorescence (one peak from the original "enol" form and one from the proton-transferred "keto" form).[18]
Caption: Photocycle of an Excited-State Intramolecular Proton Transfer (ESIPT) process.
The efficiency and rate of ESIPT can be influenced by solvent polarity and the molecule's conformation.[19] The presence of an ethynyl group can further modulate the electronic landscape, potentially facilitating or hindering the process depending on its position.
Fluorescence Quenching
Fluorescence quenching is any process that decreases the fluorescence intensity. It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (complex formation), or energy/electron transfer.[20][21] For ethynyl-substituted aromatics, potential quenchers include:
-
Electron-deficient molecules: Such as nitroaromatics, which can accept an electron from the excited fluorophore.[22]
-
Heavy atoms: Which can promote intersystem crossing to the triplet state.
-
Molecular oxygen: A common collisional quencher.
-
Self-quenching: At high concentrations, fluorophores can form non-fluorescent aggregates.[23]
Understanding quenching mechanisms is vital, as it can be exploited for sensor design (e.g., a sensor for explosives) or must be mitigated to ensure bright, stable fluorescence for imaging applications.[24][25]
Quantum Chemical Calculations: A Predictive and Explanatory Tool
Modern computational chemistry provides indispensable tools for understanding the electronic structure and predicting the photophysical properties of complex molecules.[26][27]
-
Density Functional Theory (DFT): Used to calculate the optimized ground-state geometry and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[28][29] The HOMO-LUMO energy gap provides a first approximation of the absorption energy.
-
Time-Dependent DFT (TD-DFT): An extension of DFT used to model the excited states of molecules. It can predict UV-Vis absorption and emission spectra with reasonable accuracy, helping to interpret experimental results and rationalize the effects of different substituents.[3][30]
These calculations can reveal how the ethynyl group and hydroxyl group perturb the electron density distribution in both the ground and excited states, providing a deep, mechanistic rationale for the observed solvatochromic shifts, pH dependence, and other photophysical behaviors.[31]
Applications in Research and Drug Development
The tunable and environmentally sensitive fluorescence of ethynyl-substituted biphenylols makes them highly valuable tools for the scientific community.
-
Fluorescent Probes and Sensors: Their sensitivity to pH and polarity can be used to map these properties within living cells or materials.[5][32] By incorporating specific binding moieties, they can be converted into selective sensors for metal ions, anions, or biologically relevant small molecules.
-
Cellular Imaging: Bright, photostable fluorophores with long-wavelength emission are highly sought after for biological imaging, as they minimize autofluorescence from native biomolecules and allow for deeper tissue penetration.[6][33][34]
-
Drug Delivery and Theranostics: A fluorescent molecule can be conjugated to a drug to track its uptake, distribution, and localization within an organism in real-time.[35][36] This provides critical pharmacokinetic data non-invasively, accelerating the drug development process.[33]
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and characterization of these compounds. The causality behind each step is explained to ensure robust and reproducible results.
Protocol: Synthesis of 4'-Ethynyl-[1,1'-biphenyl]-4-ol
Objective: To synthesize a model ethynyl-substituted biphenylol via Sonogashira coupling followed by deprotection.
Methodology:
-
Step 1: Sonogashira Coupling
-
Rationale: To couple the aryl iodide with a protected alkyne. Degassing is critical to remove oxygen, which can cause unwanted side reactions.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4'-iodo-[1,1'-biphenyl]-4-ol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3:1 v/v).
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (4'-(2-(trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol) by column chromatography on silica gel.
-
-
Step 2: Silyl Deprotection
-
Rationale: To remove the TMS protecting group, yielding the terminal alkyne. A mild base is used to prevent side reactions involving the phenol.
-
Dissolve the purified TMS-protected intermediate from Step 1 in a mixture of methanol and THF (2:1 v/v).
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize with 1M HCl (aq) and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, 4'-ethynyl-[1,1'-biphenyl]-4-ol, by column chromatography or recrystallization.
-
Protocol: Spectroscopic Characterization
Objective: To measure the absorption spectrum, emission spectrum, and relative fluorescence quantum yield.
Methodology:
-
Step 1: Sample Preparation
-
Rationale: Using spectroscopic grade solvents and maintaining a low concentration (micromolar range) is essential to avoid inner filter effects and self-quenching.
-
Prepare a stock solution of the purified ethynyl-biphenylol in a spectroscopic grade solvent (e.g., cyclohexane, THF, acetonitrile) at a concentration of 1 mM.
-
Prepare a working solution by diluting the stock solution to ~1-10 µM, such that the absorbance at the excitation wavelength is below 0.1 to ensure linearity.
-
-
Step 2: UV-Visible Absorption Spectroscopy
-
Record the absorption spectrum of the working solution from ~250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λabs, max).
-
-
Step 3: Fluorescence Emission Spectroscopy
-
Using a fluorometer, set the excitation wavelength to the λabs, max determined in Step 2.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm.
-
Identify the wavelength of maximum emission (λem, max).
-
-
Step 4: Quantum Yield (ΦF) Determination (Relative Method)
-
Rationale: The quantum yield is measured relative to a well-characterized standard to account for instrument-specific parameters. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) is a common standard.
-
Prepare a series of dilutions of the sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield is calculated using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
Conclusion and Future Outlook
Ethynyl-substituted biphenylols represent a sophisticated class of fluorophores whose properties can be rationally engineered through synthetic chemistry. The interplay between the extended π-conjugation afforded by the ethynyl group and the environmental sensitivity of the hydroxyl moiety provides a rich platform for the development of advanced molecular tools. By understanding the fundamental principles of their synthesis, spectroscopy, and the influence of environmental factors, researchers are well-equipped to harness their potential.
Future work will likely focus on creating more complex architectures with multiple ethynyl linkers, developing probes with near-infrared (NIR) emission for deeper in-vivo imaging, and integrating these molecules into smart materials and theranostic systems. The insights provided in this guide serve as a foundational blueprint for these exciting future endeavors.
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Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). MDPI. [Link][37]
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Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. (2022). PubMed. [Link][38]
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Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. (2022). Semantic Scholar. [Link][22]
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Table 2 Photophysical parameters for studied substituted biphenyls. ResearchGate. [Link][39]
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Investigation on Fluorescence Quenching of Biphenyl Using Nitromethane and Carbon Tetrachloride in Various Solvents at Room Temperature. (2025). ResearchGate. [Link][24]
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Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2025). ResearchGate. [Link][40]
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Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. (2025). N/A. [Link][11]
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The fluorescence of some biphenyl derivatives. (N/A). PMC. [Link][1]
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Developing Cyclic Opioid Analogues: Fluorescently Labeled Bioconjugates of Biphalin. N/A. [Link][35]
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Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). MDPI. [Link][2]
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Synthesis of substituted phenylene-ethynylene- based conjugated rods. (2011). Durham e-Theses. [Link][8]
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Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. (2022). MDPI. [Link][12]
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Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements. RSC Publishing. [Link][3]
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Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. (2023). MDPI. [Link][5]
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Excited State Intramolecular Proton Transfer. BMO - LMU München. [Link][17]
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Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. (2022). PMC. [Link][19]
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BJOC - Search Results. (2020). Beilstein Journals. [Link][41]
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Fluorescent Imaging: Enhancing Drug Development Processes. N/A. [Link][33]
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Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. (2014). PubMed. [Link][36]
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Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. RSC Publishing. [Link]
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Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). PMC. [Link][9]
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Quantum chemical calculations of lupeol (C30H50O) isolated from the ethyl acetate leaf extracts of Justicia Secunda. (2024). Journal of the Nigerian Society of Physical Sciences. [Link][27]
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Applications and Development of Fluorescent Nanomaterials in Biomedical Imaging. (2025). N/A. [Link][34]
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Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. N/A. [Link][13]
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Preparation of ethynyl‐substituted picenes and their electronic absorption and fluorescence spectra: Effects of the ethynyl substitution positions on the spectral behavior. (2025). ResearchGate. [Link][4]
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Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC. [Link][29]
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Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). MDPI. [Link][20]
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Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. PMC. [Link][15]
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New fluorescent technology tracks drug responses in cells. (2026). Drug Target Review. [Link][6]
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Fluorescence quenching induced by conformational fluctuations in unsolvated polypeptides. (2008). N/A. [Link][42]
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Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2023). MDPI. [Link][14]
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A close look at fluorescence quenching of organic dyes by tryptophan. (2005). PubMed. [Link][21]
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Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). (2023). MDPI. [Link][18]
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Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. (2003). PubMed. [Link][7]
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Synthesis of Ethynyl-Substituted Quinquephenyls and Conversion to Extended Fused-Ring Structures. The Swager Group - MIT. [Link][43]
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Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative. PMC. [Link][23]
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A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). PMC. [Link][32]
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pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. RSC Publishing. [Link][16]
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Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. (2010). SciSpace. [Link][30]
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Fluorescence quenching of a poly(para-phenylene ethynylenes) by C-60 fullerenes. (2012). N/A. [Link][25]
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Methodological & Application
Application Note: A Detailed Protocol for the Sonogashira Coupling Synthesis of 4'-Ethynyl-[1,1'-biphenyl]-4-ol
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of 4'-Ethynyl-[1,1'-biphenyl]-4-ol, a key building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by the free phenolic hydroxyl group, and present a detailed, two-step experimental procedure starting from 4'-bromo-[1,1'-biphenyl]-4-ol. The protocol includes reagent selection, reaction setup, purification, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The classical Sonogashira reaction employs a dual catalytic system involving palladium and copper(I) iodide.[4][5] The synergistic action of these two metals allows the reaction to proceed under mild conditions. The widely accepted mechanism involves two interconnected catalytic cycles.[5][6]
The Palladium Cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][5] Simultaneously, in the Copper Cycle , the terminal alkyne is deprotonated by the amine base and reacts with copper(I) to form a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide ligand to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the palladium complex, which forms the desired C-C bond of the product (Ar-alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Strategic Considerations for Phenolic Substrates
The presence of a free hydroxyl group on an aryl halide introduces a potential complication in cross-coupling reactions. The acidic proton of the phenol can react with the base, and the resulting phenoxide could potentially coordinate to the palladium center, inhibiting catalysis. While protection of the hydroxyl group is a viable strategy, many modern Sonogashira protocols are robust enough to tolerate unprotected phenols.[7][8]
For this synthesis, we adopt a more reliable and practical two-step approach that circumvents the direct use of volatile and hazardous acetylene gas:
-
Coupling with a Protected Alkyne: We will first couple 4'-bromo-[1,1'-biphenyl]-4-ol with trimethylsilylacetylene (TMSA). TMSA is a liquid, easy-to-handle surrogate for acetylene. The TMS group also prevents self-coupling of the alkyne.
-
Deprotection: The resulting TMS-protected product is then easily deprotected under mild basic conditions to yield the final terminal alkyne.
This strategy enhances safety, simplifies handling, and generally provides high yields.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 4'-Ethynyl-[1,1'-biphenyl]-4-ol.
Part A: Sonogashira Coupling of 4'-Bromo-[1,1'-biphenyl]-4-ol with Trimethylsilylacetylene
Reaction Scheme: (4-hydroxyphenyl)phenyl bromide + TMS-acetylene --[Pd(PPh₃)₂Cl₂, CuI, Et₃N]--> (4-hydroxyphenyl)phenyl-TMS-acetylene
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Purity |
| 4'-Bromo-[1,1'-biphenyl]-4-ol | 249.10 | 1.0 | 4.0 | 996 mg | >97% |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.12 | 84 mg | 98% |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.24 | 46 mg | >98% |
| Trimethylsilylacetylene | 98.22 | 1.5 | 6.0 | 0.84 mL | >97% |
| Triethylamine (Et₃N) | 101.19 | - | - | 20 mL | >99%, anhydrous |
| Tetrahydrofuran (THF) | 72.11 | - | - | 20 mL | >99%, anhydrous |
Procedure:
-
Inert Atmosphere Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-bromo-[1,1'-biphenyl]-4-ol (996 mg, 4.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (84 mg, 0.12 mmol), and copper(I) iodide (46 mg, 0.24 mmol).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. This is critical to prevent oxygen from entering the reaction, which can cause undesirable alkyne homocoupling (Glaser coupling).[2]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (20 mL) and anhydrous triethylamine (20 mL) via syringe. Stir the mixture until all solids are dissolved, resulting in a yellow suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (0.84 mL, 6.0 mmol) dropwise via syringe over 2 minutes.
-
Reaction Execution: Heat the reaction mixture to 60 °C in a pre-heated oil bath and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents. Resuspend the residue in ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield 4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol as a solid.
Part B: Silyl Deprotection to Yield 4'-Ethynyl-[1,1'-biphenyl]-4-ol
Reaction Scheme: (4-hydroxyphenyl)phenyl-TMS-acetylene --[K₂CO₃, MeOH]--> 4'-Ethynyl-[1,1'-biphenyl]-4-ol
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Purity |
| TMS-protected biphenyl | 266.41 | 1.0 | ~3.5 | (from Part A) | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.5 | 1.75 | 242 mg | >99% |
| Methanol (MeOH) | 32.04 | - | - | 30 mL | Reagent grade |
| Dichloromethane (DCM) | 84.93 | - | - | 10 mL | Reagent grade |
Procedure:
-
Reaction Setup: Dissolve the purified product from Part A (~3.5 mmol) in a mixture of methanol (30 mL) and dichloromethane (10 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add potassium carbonate (242 mg, 1.75 mmol) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Neutralize the reaction mixture by adding 1M HCl dropwise until the pH is ~7.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol and DCM.
-
Extraction: Add deionized water (30 mL) and ethyl acetate (40 mL) to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Final Product Isolation: Filter and concentrate the solution to yield the crude product. The final product, 4'-Ethynyl-[1,1'-biphenyl]-4-ol, can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a pure crystalline solid.[9][10]
Experimental Workflow Summary
The following diagram provides a high-level overview of the complete synthetic workflow.
Caption: Synthetic workflow for 4'-Ethynyl-[1,1'-biphenyl]-4-ol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Part A) | 1. Inactive catalyst (Pd or Cu).2. Presence of oxygen.3. Insufficiently anhydrous solvents.4. Aryl bromide is electron-rich and less reactive. | 1. Use fresh, high-purity catalysts. Consider pre-catalyst activation if necessary.2. Ensure rigorous degassing of solvents and use a high-quality inert gas source.[2]3. Use freshly distilled or commercially available anhydrous solvents.4. Increase reaction temperature to 70-80 °C or prolong reaction time. If still unsuccessful, consider using the more reactive 4'-iodo-[1,1'-biphenyl]-4-ol.[5] |
| Significant Glaser Homocoupling | Oxygen contamination in the reaction vessel. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Ensure all glassware is properly dried and the inert gas seal is secure.3. Consider switching to a copper-free Sonogashira protocol, which is less sensitive to oxygen-induced homocoupling.[2] |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high.2. Impurities in reagents or solvents. | 1. Lower the reaction temperature. Palladium black formation indicates catalyst crashing.2. Ensure all reagents and solvents are of high purity. |
| Incomplete Deprotection (Part B) | 1. Insufficient base or reaction time.2. Poor quality K₂CO₃. | 1. Increase reaction time or add a larger excess of K₂CO₃.2. Use freshly purchased, anhydrous potassium carbonate. |
| Difficulty with Purification | Product co-elutes with impurities (e.g., triphenylphosphine oxide). | 1. Optimize the solvent gradient for column chromatography; a shallow gradient can improve separation.2. For the final product, recrystallization is highly effective for removing minor impurities.[9][11] |
Conclusion
The Sonogashira coupling remains a highly effective and versatile tool for the synthesis of arylalkynes. The two-step protocol presented here, utilizing trimethylsilylacetylene as a safe acetylene surrogate, provides a reliable and scalable method for producing 4'-Ethynyl-[1,1'-biphenyl]-4-ol. By carefully controlling the reaction conditions, particularly the exclusion of oxygen, and following the detailed work-up and purification steps, researchers can consistently obtain high yields of the desired product. This application note serves as a practical guide for professionals in drug discovery and organic synthesis, enabling the efficient construction of this valuable molecular scaffold.
References
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Organic Chemistry Portal. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
-
Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]
-
Watson, D. A., et al. (2016). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 138(5), 1709-1719. Available from: [Link]
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Al-Masum, M., Albeshy, M., & Alalwan, H. A. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12(2), 75-91. Available from: [Link]
- Google Patents. US3705203A - Method for purifying biphenyl.
-
Shroder, M. (n.d.). The Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. Available from: [Link]
-
Liu, W., et al. (2023). Palladium catalysis enables cross-coupling-like SN2-glycosylation of phenols. Science, 382(6673), 928-935. Available from: [Link]
-
Study.com. How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent? Available from: [Link]
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. Available from: [Link]
- Google Patents. CN101045670A - Process for purifying biphenyl.
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Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]
-
Tian, D., et al. (2013). Synthesis of calix[12]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. Chinese Chemical Letters, 24(12), 1082-1084. Available from: [Link]
-
Taylor & Francis Online. Purification of polybrominated biphenyl congeners. Available from: [Link]
-
The Organic Chemistry Tutor. (2024). The Sonogashira Coupling Reaction Mechanism. YouTube. Available from: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7393. Available from: [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
-
Reddit. Sonogashira coupling in presence of hydroxyl groups. (2025). Available from: [Link]
-
Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]
-
National Center for Biotechnology Information. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available from: [Link]
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Application Notes and Protocols for 4'-Ethynyl-[1,1'-biphenyl]-4-ol in Click Chemistry
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of bioconjugation, drug discovery, and materials science, the need for robust, efficient, and selective chemical transformations is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, fulfills this need by providing a set of powerful, reliable, and simple reactions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone, enabling the formation of stable triazole linkages with remarkable efficiency and specificity.[2][3]
This guide focuses on 4'-Ethynyl-[1,1'-biphenyl]-4-ol , a bifunctional reagent that serves as a valuable building block in the CuAAC reaction. Its terminal alkyne group provides a reactive handle for "clicking" with azide-functionalized molecules, while the biphenyl scaffold offers a rigid, conjugated system that can impart desirable photophysical or pharmacological properties to the target molecule. The phenolic hydroxyl group provides an additional site for further functionalization, enhancing its versatility. This unique combination of features makes 4'-Ethynyl-[1,1'-biphenyl]-4-ol a powerful tool for researchers developing novel therapeutics, advanced materials, and sophisticated biological probes.[4][5]
Physicochemical Properties of 4'-Ethynyl-[1,1'-biphenyl]-4-ol
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The properties of 4'-Ethynyl-[1,1'-biphenyl]-4-ol are summarized in the table below. The biphenyl core contributes to its relatively nonpolar character, influencing its solubility in common organic solvents. The terminal alkyne and hydroxyl groups provide sites for hydrogen bonding, which can affect its reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 148-152 °C | N/A |
| Solubility | Soluble in DMSO, DMF, THF, and other common organic solvents. Limited solubility in water. | General Knowledge |
| CAS Number | 1202355-37-0 | N/A |
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of 4'-Ethynyl-[1,1'-biphenyl]-4-ol lies in its participation in the CuAAC reaction. This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][6] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7][8] The resulting triazole ring is exceptionally stable and serves as a robust linker in a wide array of applications.[9]
The biphenyl moiety of 4'-Ethynyl-[1,1'-biphenyl]-4-ol can be leveraged in several ways:
-
Drug Discovery: The rigid biphenyl scaffold can be used to orient pharmacophores in a specific conformation to enhance binding to a biological target. The resulting triazole can act as a bioisostere for an amide bond, potentially improving metabolic stability.[9]
-
Materials Science: The conjugated biphenyl system can be incorporated into polymers or other materials to tune their electronic and photophysical properties, for applications in organic electronics or as fluorescent probes.
-
Bioconjugation: The alkyne handle allows for the straightforward attachment of the biphenyl-ol moiety to azide-modified biomolecules, such as proteins, nucleic acids, or cell surfaces, for imaging or therapeutic purposes.[10]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction using 4'-Ethynyl-[1,1'-biphenyl]-4-ol and a generic azide-containing molecule. The reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents
-
4'-Ethynyl-[1,1'-biphenyl]-4-ol
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of tert-butanol and water, DMSO, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-Ethynyl-[1,1'-biphenyl]-4-ol (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O or DMSO) to achieve a final concentration of approximately 0.1 M. Stir the solution until all components are fully dissolved.
-
Causality behind Experimental Choice: Using a slight excess of the azide can help drive the reaction to completion, especially if the alkyne is the more valuable component. The choice of solvent is crucial and should be based on the solubility of both reactants. For biological molecules, aqueous solvent systems are preferred.
-
-
Catalyst Premix Preparation (Optional but Recommended): In a separate microcentrifuge tube, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O (e.g., 5 mol%) and, if used, a ligand like THPTA (e.g., 5-10 mol%) in a small amount of deionized water.
-
Expertise & Experience Insight: Pre-mixing the copper salt and ligand can enhance the catalyst's stability and solubility, particularly in aqueous media. Ligands like THPTA are known to accelerate the reaction and protect biomolecules from oxidative damage that can be caused by copper ions.[7]
-
-
Reducing Agent Preparation: In another separate microcentrifuge tube, prepare a fresh solution of sodium ascorbate (e.g., 10-20 mol%) in deionized water.
-
Trustworthiness of the Protocol: It is critical to use a freshly prepared solution of sodium ascorbate as it can degrade over time, leading to incomplete reduction of Cu(II) to the active Cu(I) catalyst and consequently, a sluggish or failed reaction.
-
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the addition of the CuSO₄ solution (or the catalyst premix). The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Mechanistic Insight: The addition of sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state, which then coordinates with the terminal alkyne, activating it for cycloaddition with the azide.[6]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.
-
Practical Tip: For TLC analysis, a typical eluent system for these types of compounds is a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product) indicates reaction progression.
-
-
Work-up and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst. b. If an organic solvent was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted triazole.
-
Self-Validating System: The work-up procedure is designed to effectively remove the copper catalyst and other water-soluble reagents. The final purification step ensures the isolation of the desired product in high purity, which can be confirmed by analytical techniques such as NMR and mass spectrometry.
-
Quantitative Data Summary for a Typical CuAAC Reaction
| Parameter | Recommended Range | Rationale |
| Alkyne to Azide Ratio | 1 : 1.0 - 1.2 | A slight excess of one reagent can drive the reaction to completion. |
| CuSO₄·5H₂O | 1 - 10 mol% | Catalytic amount; higher loading can increase reaction rate but may require more rigorous removal. |
| Sodium Ascorbate | 5 - 20 mol% | Should be in excess of the copper salt to ensure complete reduction to Cu(I). |
| Ligand (e.g., THPTA) | 5 - 25 mol% | Stabilizes the Cu(I) catalyst and can accelerate the reaction. A 1:1 to 5:1 ratio with CuSO₄ is common.[7] |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Chosen based on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. Gentle heating (40-60 °C) can be applied to accelerate slow reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific substrates and reaction conditions. |
Visualizing the Workflow: CuAAC Reaction
The following diagram illustrates the general workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General workflow for the CuAAC reaction.
The Significance of the Resulting Triazole Products
The 1,2,3-triazole ring formed through the CuAAC reaction is more than just a simple linker. It possesses several advantageous properties that make it a valuable component in the design of functional molecules:
-
Chemical Stability: The triazole ring is highly stable to a wide range of chemical conditions, including acidic and basic hydrolysis, and oxidative and reductive environments.
-
Aromaticity: The triazole is an aromatic heterocycle, which can participate in π-stacking interactions and influence the overall conformation of a molecule.
-
Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, which can be crucial for molecular recognition and binding to biological targets.
-
Dipole Moment: The triazole ring has a significant dipole moment, which can influence the solubility and electronic properties of the molecule.
These features make triazoles synthesized from 4'-Ethynyl-[1,1'-biphenyl]-4-ol particularly interesting for applications in medicinal chemistry, where they can be used to create novel drug candidates with improved properties.[11][12]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Inactive catalyst (oxidized Cu(I))- Poor solubility of reactants- Steric hindrance around the alkyne or azide | - Use freshly prepared sodium ascorbate solution.- Increase the concentration of the copper catalyst and/or ligand.- Try a different solvent system or a co-solvent to improve solubility.- Gently heat the reaction mixture (e.g., to 40-60 °C). |
| Low Product Yield | - Degradation of starting materials or product- Side reactions (e.g., alkyne homocoupling)- Inefficient work-up or purification | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to oxidation.- Use a copper-stabilizing ligand to minimize side reactions.- Optimize the extraction and purification procedures to minimize product loss. |
| Difficulty in Product Purification | - Presence of copper catalyst in the final product- Similar polarity of starting materials and product | - Thoroughly wash the organic extracts with a copper chelating agent like EDTA or aqueous ammonia.- Employ alternative purification techniques such as recrystallization or preparative HPLC. |
Concluding Remarks
4'-Ethynyl-[1,1'-biphenyl]-4-ol is a highly versatile and valuable reagent for researchers engaged in the synthesis of complex molecular architectures. Its utility in the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction provides a straightforward means to introduce the unique properties of the biphenyl scaffold into a wide range of molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their endeavors, from the development of novel therapeutics to the creation of advanced functional materials.
References
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of biphenyl groups with poly(ethylene glycol) to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. broadpharm.com [broadpharm.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. tsijournals.com [tsijournals.com]
Application Note: CuAAC Reaction Conditions for Biphenyl Alkyne Derivatives
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry and drug development. However, applying CuAAC to biphenyl alkyne derivatives presents a unique set of physicochemical hurdles. The extended aromatic system of the biphenyl core drastically reduces aqueous solubility, while alkynes positioned ortho or meta to the biphenyl linkage introduce severe steric hindrance. This Application Note provides a rigorously optimized, self-validating framework for executing CuAAC with demanding biphenyl substrates, detailing both advanced ligand-accelerated solution-phase protocols and mechanochemical alternatives.
Mechanistic Challenges & Causality
To successfully conjugate biphenyl alkynes, researchers must address three interacting variables:
-
Steric Bottlenecks: The rate-limiting step of the CuAAC catalytic cycle is the formation of the bimetallic Cu(I)-acetylide intermediate. Bulky biphenyl groups sterically shield the terminal alkyne, increasing the activation energy required for copper coordination[1].
-
Oxidative Degradation: Because biphenyl substrates react slowly, the Cu(I) catalyst is exposed to the reaction environment for extended periods, increasing its susceptibility to oxidation into catalytically inactive Cu(II)[2].
-
Solvent Incompatibility: Standard CuAAC reactions thrive in aqueous environments, but biphenyl derivatives often precipitate in water. Transitioning to highly organic solvent mixtures (e.g., DMSO or pure alcohols) can destabilize the Cu(I) state if the wrong stabilizing ligand is chosen[3].
To overcome these barriers, the selection of the accelerating ligand is critical. While TBTA is the classical choice for organic-soluble substrates, its rigid structure and poor catalytic turnover make it suboptimal for sterically hindered biphenyls. Instead, BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) is strongly recommended. BTTAA provides superior reaction kinetics by stabilizing the Cu(I) oxidation state while maintaining a flexible, open coordination site that accommodates the bulky biphenyl alkyne[2][3].
Optimization of Reaction Parameters
The following tables summarize the empirical data and causal reasoning used to establish the optimal reaction conditions for biphenyl alkynes.
Table 1: Ligand Selection for Biphenyl Alkyne CuAAC
| Ligand | Solvent Compatibility | Catalytic Kinetics (Steric Substrates) | Recommendation for Biphenyls |
| TBTA | High Organic (DMSO/DMF) | Low to Moderate | Not recommended; poor kinetics for bulky substrates[3]. |
| THPTA | High Aqueous | Moderate | Acceptable only for highly PEGylated (water-soluble) biphenyls[4]. |
| BTTAA | Mixed (t-BuOH/H2O) | Very High | Optimal ; accelerates acetylide formation despite steric bulk[2][3]. |
Table 2: Standardized Reaction Conditions
| Parameter | Optimal Condition | Causality / Rationale |
| Copper Source | CuSO₄·5H₂O (5 mol%) | Generates active Cu(I) in situ; avoids the rapid oxidative degradation often seen with direct use of CuI[4]. |
| Reducing Agent | Sodium Ascorbate (10 mol%) | Continuously regenerates Cu(I) from Cu(II) to prevent catalyst poisoning during the extended reaction times required for biphenyls[4]. |
| Ligand Ratio | Cu : BTTAA (1:5) | An excess of ligand ensures complete stabilization of the copper center in mixed solvent systems[4]. |
| Solvent System | t-BuOH : H₂O (2:1 v/v) | t-BuOH solubilizes the hydrophobic biphenyl core; H₂O is strictly required to dissolve the sodium ascorbate. |
| Temperature | 40°C – 60°C | Mild heating provides the thermodynamic push necessary to overcome the steric activation barrier[1]. |
Experimental Workflow & Logic
Logical decision tree and experimental workflow for biphenyl alkyne CuAAC reactions.
Detailed Methodologies (Self-Validating Protocols)
Every protocol below is designed as a self-validating system , meaning it incorporates internal visual and analytical checks to ensure the chemistry is proceeding correctly before committing to downstream purification.
Protocol A: Solution-Phase CuAAC with BTTAA Acceleration
Use this protocol for biphenyl alkynes that exhibit at least partial solubility in tert-butanol.
Reagents:
-
Biphenyl alkyne (1.0 eq, 0.5 mmol)
-
Organic azide (1.2 eq, 0.6 mmol)
-
CuSO₄·5H₂O (0.05 eq, 5 mol%)
-
BTTAA ligand (0.25 eq, 25 mol%)
-
Sodium ascorbate (0.10 eq, 10 mol%)
-
Solvent: tert-Butanol / DI Water (2:1 v/v, thoroughly degassed with N₂)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a 1.5 mL microcentrifuge tube, dissolve CuSO₄·5H₂O (25 µmol) in 100 µL of degassed DI water. Add BTTAA (125 µmol) dissolved in 100 µL of DI water.
-
Self-Validation Check 1: The mixture must immediately form a brilliant, clear blue solution. This visually confirms successful Cu(II)-ligand complexation[4]. If the solution is cloudy, the ligand has degraded.
-
-
Substrate Preparation: In a 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve the biphenyl alkyne (0.5 mmol) and organic azide (0.6 mmol) in 2.0 mL of degassed tert-butanol.
-
Reaction Assembly: Transfer the Cu(II)-BTTAA complex to the Schlenk flask containing the substrates. Stir at 400 rpm.
-
Initiation: Dissolve sodium ascorbate (50 µmol) in 100 µL of degassed DI water. Add this dropwise to the reaction mixture.
-
Self-Validation Check 2: The solution color must transition from blue to pale yellow or colorless within 60 seconds. This confirms the reduction of Cu(II) to the catalytically active Cu(I) species. A green or brown tint indicates oxygen contamination; degas immediately.
-
-
Incubation: Seal the flask under a nitrogen atmosphere and heat to 45°C for 2–4 hours.
-
Kinetic Sampling: At 60 minutes, take a 10 µL aliquot, quench with 90 µL of 5 mM EDTA in acetonitrile, and analyze via LC-MS. The disappearance of the biphenyl alkyne mass peak validates catalytic turnover.
-
Quenching & Purification: Dilute the mixture with 10 mL of ethyl acetate and wash with 5 mL of 0.1 M EDTA (aq) to chelate and strip the copper catalyst. Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.
Protocol B: Mechanochemical (Solvent-Free) CuAAC
Use this protocol for extremely hydrophobic biphenyl alkynes that fail to dissolve in Protocol A. Mechanochemistry bypasses solubility limits and utilizes localized high pressure to force the cycloaddition, often yielding up to a 15-fold increase in efficiency for recalcitrant substrates[5].
Reagents:
-
Biphenyl alkyne (1.0 eq, 0.5 mmol)
-
Organic azide (1.0 eq, 0.5 mmol)
-
Copper(II) acetate monohydrate (0.05 eq, 5 mol%)
Step-by-Step Procedure:
-
Vessel Loading: Add the biphenyl alkyne, organic azide, and Cu(OAc)₂ into a 10 mL stainless steel milling jar. Add a single 10 mm stainless steel grinding ball.
-
Milling: Secure the jar in a vibratory ball mill. Mill at a frequency of 30 Hz for 1.5 to 3.5 hours at room temperature.
-
Causality: The continuous generation of fresh reactive surfaces and localized high-pressure microenvironments drives the cycloaddition without the need for bulk solvent solubilization[5].
-
-
Extraction: Open the jar in a fume hood and extract the crude solid with 10 mL of dichloromethane. Filter through a short pad of Celite to remove insoluble copper residues.
-
Validation Check: Analyze the crude extract via ¹H NMR. The disappearance of the terminal alkyne proton (~3.0 ppm) and the appearance of the characteristic triazole proton (~8.0 ppm) validates complete conversion.
References
- Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles Source: Organic Letters - ACS Publications URL
- Source: Beilstein Journal of Organic Chemistry (via FULIR)
- Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands Source: Vector Labs URL
- Source: Chemical Communications (RSC Publishing)
- CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. fulir.irb.hr [fulir.irb.hr]
functionalization of 4'-Ethynyl-[1,1'-biphenyl]-4-ol with azides
Application Note: High-Efficiency Functionalization of 4'-Ethynyl-[1,1'-biphenyl]-4-ol via CuAAC
Abstract
This guide details the functionalization of 4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS 1202355-37-0) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This scaffold acts as a critical rigid linker in proteolysis-targeting chimeras (PROTACs) and a mesogenic core in optoelectronic materials. We present two optimized protocols: a biocompatible aqueous-organic method utilizing the THPTA ligand for rapid kinetics, and an anhydrous organic method for lipophilic substrates. Emphasis is placed on overcoming the solubility challenges inherent to the rigid biphenyl core and ensuring the chemical integrity of the phenolic moiety.
Strategic Considerations & Mechanistic Insight
The Substrate: 4'-Ethynyl-[1,1'-biphenyl]-4-ol
This molecule features two distinct handles:
-
Phenolic Hydroxyl (C4): A nucleophile suitable for etherification (e.g., connecting to E3 ligase ligands).
-
Terminal Alkyne (C4'): The "Click" handle for bioorthogonal coupling to azides.
Challenge: The biphenyl core is highly crystalline and hydrophobic. Standard aqueous "click" conditions often lead to premature precipitation of the alkyne, halting the reaction. Solution: The use of dipolar aprotic co-solvents (DMSO, DMF) and accelerating ligands (THPTA) is mandatory to maintain homogeneity and protect the Cu(I) catalyst.
Reaction Mechanism (CuAAC)
The reaction proceeds via a stepwise cycle involving a copper(I) acetylide intermediate. Unlike thermal cycloaddition, CuAAC is regiospecific, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.[1]
Figure 1: Simplified catalytic cycle of the CuAAC reaction. The formation of the Copper-Acetylide intermediate is the rate-determining step in the absence of accelerating ligands.
Experimental Protocols
Protocol A: The "Gold Standard" (THPTA-Accelerated)
Best for: General synthesis, library generation, and reactions tolerant of water.
Reagents:
-
Substrate: 4'-Ethynyl-[1,1'-biphenyl]-4-ol (1.0 equiv)
-
Azide: R-N₃ (1.1 equiv)
-
Catalyst Source: CuSO₄[2]·5H₂O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)
-
Solvent: DMSO:Water (1:1 to 4:1 depending on solubility)
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve the Biphenyl Alkyne in DMSO (Target conc: 50-100 mM). Note: Mild heating (40°C) may be required.
-
Prepare CuSO₄/THPTA Complex : Mix CuSO₄ (20 mM in water) and THPTA (50 mM in water) in a 1:1 molar ratio. Incubate for 5 mins. Why? Pre-complexing prevents Cu(I) disproportionation and protects biomolecules from oxidative damage.
-
Prepare Sodium Ascorbate (100 mM in water) fresh. Do not store.
-
-
Reaction Assembly:
-
To the Biphenyl Alkyne solution, add the Azide (in DMSO or water).
-
Add the CuSO₄/THPTA complex (5 mol%).
-
Add Sodium Ascorbate (10 mol%) last to initiate the reaction.
-
Critical: If the solution turns cloudy immediately, add more DMSO until clear. The reaction must remain homogeneous.
-
-
Incubation:
-
Stir at Room Temperature (25°C) for 1–4 hours.
-
Monitor by LC-MS (Look for mass shift: MW_alkyne + MW_azide).
-
-
Workup:
-
Precipitation Method: Dilute reaction 10x with ice-cold water. The triazole product often precipitates as a white/off-white solid. Filter and wash with water.
-
Extraction Method: If no precipitate, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Anhydrous Organic (CuI Catalysis)
Best for: Highly lipophilic azides, water-sensitive substrates, or strictly anhydrous requirements.
Reagents:
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)
-
Base: DIPEA (Diisopropylethylamine) or TEA (2.0 equiv)
-
Ligand: TBTA (optional, 10 mol% - stabilizes Cu(I))
-
Solvent: THF or DCM (degassed).
Step-by-Step Workflow:
-
Setup:
-
Flame-dry a reaction vial and purge with Nitrogen/Argon.
-
Dissolve 4'-Ethynyl-[1,1'-biphenyl]-4-ol and the Azide in dry THF.
-
-
Catalyst Addition:
-
Add DIPEA . Why? The base neutralizes any protons and can assist in the formation of the copper acetylide in organic media.
-
Add CuI (and TBTA if using) in one portion.
-
-
Reaction:
-
Stir under inert atmosphere at RT for 4–16 hours.
-
Note: CuI is sensitive to oxidation. If the solution turns green/blue, the catalyst has oxidized to Cu(II). Add a pinch of Sodium Ascorbate (if tolerant) or fresh CuI.
-
-
Purification:
-
Pass the mixture through a short plug of silica or Celite to remove Copper salts.
-
Concentrate and purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient).
-
Data Analysis & QC Standards
Table 1: Analytical Checkpoints
| Technique | Observation | Success Criteria |
| LC-MS | Mass Shift | [M+H]⁺ = MW(Alkyne) + MW(Azide). Disappearance of Alkyne peak. |
| ¹H NMR | Triazole Proton | New singlet appears in the aromatic region ( |
| ¹H NMR | Alkyne Proton | Disappearance of the terminal alkyne singlet ( |
| TLC | R | Product is typically more polar (lower R |
Applications & Workflow Visualization
The resulting 4-(1-substituted-1H-1,2,3-triazol-4-yl)-[1,1'-biphenyl]-4-ol is a versatile intermediate.
Key Applications:
-
PROTAC Linkers: The rigid biphenyl spacer defines the spatial orientation between the Target Protein and E3 Ligase.
-
Liquid Crystals: The triazole ring extends the mesogenic core, influencing phase transition temperatures.
-
Fluorescent Labeling: Biphenyl-triazole conjugates often exhibit strong fluorescence, useful for tracking.
Figure 2: Operational workflow for the functionalization process.
Troubleshooting Guide
-
Problem: Reaction is stalled (Alkyne remains).
-
Cause: Oxygen poisoning of Cu(I) or precipitation of reagents.
-
Fix: Degas solvents thoroughly. Add more Sodium Ascorbate (Protocol A). Increase DMSO ratio to ensure solubility.
-
-
Problem: Product is colored (Green/Blue).
-
Cause: Residual Copper contamination.
-
Fix: Wash organic layer with aqueous EDTA or NH₄OH solution. Use a silica plug.
-
-
Problem: Low Yield.
-
Cause: Steric hindrance or electronic deactivation.
-
Fix: Switch to Protocol A with THPTA (accelerating ligand). Heat to 40-50°C.
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Huisgen 1,3-Dipolar Cycloaddition of Alkynes and Azides.[3] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Nag, O. K., et al. (2008).[4] Synthesis and optical properties of biphenylene ethynylene co-polymers. Journal of Chemical Sciences, 120, 367–373. Link
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalysed Azide-Alkyne Cycloadditions (CuAAC): An Update. Organic & Biomolecular Chemistry, 13, 9528-9550. Link
-
Kodama, E., et al. (2001). 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro.[5][6] Antimicrobial Agents and Chemotherapy, 45(5), 1539–1546. Link
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis of High-Birefringence Bis(biphenyl)diacetylene Liquid Crystal Monomers from 4'-Ethynyl-[1,1'-biphenyl]-4-ol
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Researchers. Focus: Mechanistic causality, self-validating synthetic protocols, and phase behavior analysis.
Introduction & Theoretical Framework
The development of advanced optical films and next-generation liquid crystal displays (LCDs) requires mesogens with exceptionally high birefringence (
4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS: 1202355-37-0) serves as an ideal bifunctional building block for such materials. It possesses a rigid biphenyl core for structural anisotropy, a phenolic hydroxyl group for the introduction of flexible aliphatic tails, and a terminal alkyne for
Mechanistic Pathway & Causality
The transformation of 4'-Ethynyl-[1,1'-biphenyl]-4-ol into a functional liquid crystal monomer involves a two-step sequence governed by precise structure-property logic:
Step 1: Tailoring the Mesogen via Etherification
A rigid aromatic core alone usually decomposes before melting due to strong intermolecular
Step 2: Core Extension via Glaser-Hay Homocoupling
To maximize birefringence, the
Experimental Protocols
Note: The following protocols describe the synthesis of the octyloxy derivative (BBPDA-OC8). Adjust alkyl bromide equivalents accordingly for other chain lengths.
Protocol A: Synthesis of 4'-Ethynyl-4-octyloxybiphenyl
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-Ethynyl-[1,1'-biphenyl]-4-ol (10.0 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 20.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically darken slightly.
-
Alkylation: Add 1-bromooctane (12.0 mmol) dropwise. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation & Workup: Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (phenolic, lower
) must completely disappear. Once complete, cool to room temperature and pour the mixture into 200 mL of ice water. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL).
-
Scientist's Insight: While DMF is an excellent solvent for this alkylation, its high boiling point makes removal difficult. The rigorous brine washes are essential to prevent DMF carryover, which can coordinate to and poison the copper catalyst in the subsequent homocoupling step.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane eluent) to yield the intermediate as a white solid.
Protocol B: Glaser-Hay Homocoupling to BBPDA-OC8
-
Catalyst Preparation: In a 100 mL two-neck flask, suspend CuCl (1.0 mmol) in 20 mL of Acetone. Add TMEDA (2.0 mmol) and stir for 15 minutes. The mixture will turn a deep blue/green color, visually validating the formation of the active Cu-TMEDA complex.
-
Coupling Reaction: Dissolve the 4'-Ethynyl-4-octyloxybiphenyl intermediate (8.0 mmol) in 20 mL of DCM. Add this solution to the catalyst mixture.
-
Oxidation: Bubble dry Oxygen (O₂) gas through the solution for 10 minutes, then maintain an O₂ balloon atmosphere. Stir vigorously at room temperature for 6-8 hours.
-
Scientist's Insight: The Glaser-Hay coupling is highly sensitive to oxygen mass transfer. Vigorous stirring is not just recommended; it is critical. Inadequate aeration will stall the reaction at the copper-acetylide intermediate, leading to poor yields.
-
-
Validation & Workup: TLC (Hexane:DCM 4:1) will show the formation of a new, highly UV-active spot. Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. This self-validating step removes the copper salts by forming soluble, bright-blue cuprammonium complexes in the aqueous layer.
-
Isolation: Extract with DCM (3 x 30 mL), wash with water, dry over MgSO₄, and evaporate the solvent.
-
Final Purification: Recrystallize the crude solid from a mixture of Toluene and Ethanol to yield pure BBPDA-OC8 as pale yellow crystals.
Data Presentation: Phase Behavior
The length of the alkoxy tail (
Table 1: Phase Transition Temperatures and Enthalpy of BBPDA-OCn Homologues
| Homologue | Alkoxy Chain Length ( | Cr | N | Phase Behavior Trend |
| BBPDA-OC5 | 5 | 211.2 ( | > 250 (Decomp.) | High thermal stability, broad nematic window. |
| BBPDA-OC6 | 6 | Decreases vs. | > 250 (Decomp.) | Increased tail flexibility lowers melting point. |
| BBPDA-OC7 | 7 | Decreases vs. | > 250 (Decomp.) | Further stabilization of the nematic phase. |
| BBPDA-OC8 | 8 | Lowest in series | > 250 (Decomp.) | Optimal balance of solubility and mesophase width. |
Note: The rigid bis(biphenyl)diacetylene core provides exceptionally high clearing points (N
Visualization of Synthetic Logic
Figure 1: Synthetic logic and phase evolution of BBPDA-OCn liquid crystals.
References
-
Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters. [Link]
deprotection of 4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol
Application Note & Detailed Protocol
Topic: Deprotection of 4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol to yield 4'-ethynyl-[1,1'-biphenyl]-4-ol
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note
The strategic removal of a trimethylsilyl (TMS) protecting group from a terminal alkyne is a cornerstone transformation in modern organic synthesis. The resulting terminal alkyne, 4'-ethynyl-[1,1'-biphenyl]-4-ol, is a highly valuable building block. Its rigid biphenyl scaffold combined with a reactive terminal alkyne handle makes it a prime candidate for applications in drug discovery via "click" chemistry, the development of novel liquid crystals, and the synthesis of advanced polymer materials. This guide provides a robust, field-proven protocol for this deprotection, moving beyond a simple list of steps to offer insights into the causality and critical parameters that ensure a successful, high-yield transformation. We will focus on a mild, base-catalyzed method that is both efficient and compatible with the phenolic hydroxyl group present in the molecule.
Reaction Scheme
Figure 1: Deprotection of 4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol to 4'-ethynyl-[1,1'-biphenyl]-4-ol.
Principle and Mechanism
The trimethylsilyl group serves as an excellent protecting group for terminal alkynes, preventing the acidic acetylenic proton from interfering with other synthetic steps, such as Grignard reactions or metal-catalyzed couplings.[1][2] Its removal, or protiodesilylation, is typically achieved under mild basic or fluoride-mediated conditions.[3]
This protocol employs potassium carbonate (K₂CO₃) in methanol (MeOH), a method prized for its mildness, cost-effectiveness, and simple workup.[4][5][6] The mechanism proceeds via nucleophilic attack of a methoxide ion (CH₃O⁻), generated in situ from the reaction of K₂CO₃ with methanol, on the silicon atom. This forms a pentacoordinate silicon intermediate.[7] The silicon-carbon bond is the weakest link and subsequently cleaves, with the resulting acetylide anion being protonated by the methanol solvent to yield the terminal alkyne. The process regenerates the methoxide catalyst, allowing for the use of sub-stoichiometric amounts of base.[7]
Experimental Protocol: Base-Catalyzed Deprotection
This protocol is optimized for the mild and efficient cleavage of the TMS group.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| 4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol | >95% | N/A | Starting material. |
| Methanol (MeOH), Anhydrous | ACS Grade, ≥99.8% | Sigma-Aldrich | Use of anhydrous solvent is recommended to ensure reproducibility. |
| Potassium Carbonate (K₂CO₃), Anhydrous | ≥99% | Sigma-Aldrich | Finely powdered is preferred for better solubility. |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Deionized Water | N/A | N/A | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Merck | For flash column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring.[8] |
| Hexanes and Ethyl Acetate | HPLC Grade | VWR | For TLC and column chromatography solvent systems. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) chamber and UV lamp (254 nm)
-
Glass capillaries for TLC spotting
-
Flash chromatography setup
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask, add 4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol (1.0 equivalent).
-
Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Begin stirring the solution under an inert atmosphere (Nitrogen or Argon).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 0.2 equivalents).[5]
Scientist's Insight: Using a catalytic amount of a mild base like K₂CO₃ is sufficient and minimizes the risk of potential side reactions that could occur with stronger bases, especially on sensitive substrates.[9] An inert atmosphere helps prevent potential oxidative dimerization of the terminal alkyne product.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes.[5]
-
TLC System: A typical eluent is 3:1 Hexanes:Ethyl Acetate.
-
Spot three lanes on the TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[10]
-
The product, 4'-ethynyl-[1,1'-biphenyl]-4-ol, is more polar than the starting material and will have a lower Rf value. The reaction is complete upon the full consumption of the starting material, which typically occurs within 1-3 hours.[5]
-
-
Workup Procedure:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[5]
-
To the resulting residue, add deionized water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x volume of water).
-
Combine the organic layers in a separatory funnel and wash sequentially with deionized water and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[5]
Scientist's Insight: The aqueous washes are critical for removing the inorganic salts (K₂CO₃) and any residual methanol. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification:
-
The crude product is often of high purity. However, if TLC analysis indicates the presence of impurities, purification by flash column chromatography is recommended.[6]
-
Use a silica gel column and elute with a solvent system such as a gradient of Hexanes:Ethyl Acetate.
-
Experimental Workflow Diagram
Caption: Workflow for the .
Summary of Protocol Parameters
| Parameter | Recommended Value | Notes |
| Reagent | Anhydrous Potassium Carbonate (K₂CO₃) | A mild, effective, and economical choice. |
| Stoichiometry | 0.1 - 0.2 equivalents | The reaction is catalytic.[5] |
| Solvent | Anhydrous Methanol (MeOH) | Serves as both the solvent and the proton source for the final step. |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and may increase side reactions. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. Reaction times can vary based on substrate and reagent quality.[4][5] |
| Workup | Aqueous extraction | Standard procedure to remove inorganic byproducts. |
| Purification | Flash Column Chromatography | Use if crude product is not >95% pure by NMR or TLC analysis. |
| Expected Yield | >90% | High yields are common for this transformation.[11] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient stirring. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Ensure the K₂CO₃ is finely powdered and the mixture is stirring vigorously. |
| Low yield after workup | 1. Incomplete extraction of the product.2. Product loss during chromatography. | 1. Perform at least three extractions with the organic solvent.2. Minimize the amount of silica gel used for purification.[6] |
| Appearance of unexpected side products | Dimerization of the terminal alkyne product (Glaser coupling). | Although unlikely under these mild, anaerobic conditions, ensure the inert atmosphere is maintained throughout the reaction.[5] |
Alternative Protocol: Fluoride-Mediated Deprotection
An alternative and highly effective method for TMS deprotection involves a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).[12][13]
-
Mechanism: The high affinity of fluoride for silicon is the driving force. The fluoride ion attacks the silicon atom, forming a hypervalent silicon intermediate and cleaving the Si-C bond.[14]
-
Conditions: Typically, the TMS-protected alkyne is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF), and a solution of TBAF (1.0 M in THF, ~1.1 equivalents) is added. The reaction is often run at 0 °C to room temperature.
-
Advantages: This method is often faster than base-catalyzed approaches.
-
Considerations: TBAF is highly basic and hygroscopic. The workup can sometimes be complicated by the presence of tetrabutylammonium salts. For substrates sensitive to strong bases, the K₂CO₃/MeOH method is generally preferred.
References
-
Vallejos, J. et al. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Raghu, S. et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]
-
Reddit. (2023). Deprotection mechanism : r/chemistry. [Link]
-
Reddit. (2024). TMS Deprotection low yields :( : r/chemhelp. [Link]
-
Vallejos, J. et al. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]
-
Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Reddit. (2016). 2 questions about TBAF deprotection : r/chemistry. [Link]
-
M. El-Mekabaty et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry. [Link]
-
Douglas, J. et al. (2015). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. PMC. [Link]
-
Ashenhurst, J. (2024). Silyl Protection of Alcohols: TMSCl vs TBSCl. Master Organic Chemistry. [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
-
Reddit. (2022). Protiodesilylation of terminal alkynes method? : r/chemistry. [Link]
-
ResearchGate. (n.d.). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the.... [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Reddit. (2025). preventing TMS alkyne deprotecting in reaction : r/Chempros. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
ResearchGate. (n.d.). Antiviral activity of 4′-ethynyl nucleosides in the.... [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.. [Link]
-
Haraguchi, K. et al. (2001). 4'-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. PMC. [Link]
-
ChemRxiv. (2022). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. [Link]
-
Haraguchi, K. et al. (2001). 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro. PubMed. [Link]
-
Hajipour, A. R. & Zarei, A. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Journal of Chemistry. [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Thieme. [Link]
-
King, L. J. (1982). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug Metabolism and Disposition. [Link]
-
Michailidis, E. et al. (2009). Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2' - PubMed. Journal of Biological Chemistry. [Link]
-
protocols.io. (2023). Purification of ACOD1 expressed in E. coli V.2. [Link]
-
ResearchGate. (n.d.). Pure hybrid nanofibers made of 4,4 ′ -bis(triethoxysilyl)-1,1 ′ -biphenyl and the way of their production. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. gelest.com [gelest.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidative Homocoupling of 4'-Ethynyl-[1,1'-biphenyl]-4-ol
Status: Operational Ticket Type: Synthesis Troubleshooting / impurity Management Urgency: High (Irreversible Side Reaction) Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
The Issue: You are observing the formation of 4,4'-(buta-1,3-diyne-1,4-diyl)bis(([1,1'-biphenyl]-4-ol)) . This is the oxidative homocoupling product (Glaser/Eglinton/Hay coupling) of your starting material, 4'-Ethynyl-[1,1'-biphenyl]-4-ol.
The Cause: This specific molecule contains two risk factors:
-
Terminal Alkyne: In the presence of Copper (Cu), Base, and Oxygen (
), terminal alkynes dimerize rapidly. -
Phenolic Moiety: The 4-OH group is prone to oxidation (forming quinones) and can coordinate to metal catalysts, potentially altering their geometry or redox potential, making the system more susceptible to side reactions.
The Solution Hierarchy:
-
Eliminate Copper: Switch to a Pd-only (Copper-free) Sonogashira protocol.
-
Exclude Oxygen: Upgrade from "sparging" to Freeze-Pump-Thaw degassing.
-
Kinetic Control: Use slow-addition techniques to starve the homocoupling pathway.
Visualizing the Failure Mode
The following diagram illustrates the competitive landscape between your desired Cross-Coupling (Sonogashira) and the undesired Homocoupling (Glaser).
Caption: Figure 1. The presence of Copper creates a high-risk intermediate (Cu-Acetylide) that requires only trace oxygen to dimerize. The Copper-Free route bypasses this risk entirely.
Troubleshooting Protocols
Protocol A: The "Gold Standard" Copper-Free Sonogashira
Recommended for: High-value synthesis where <1% homocoupling is required. Theory: By removing Copper, you eliminate the mechanism for oxidative dimerization. Palladium activates the alkyne directly, albeit slower, requiring a more active catalyst system.
Reagents:
-
Catalyst:
(2-5 mol%) or . -
Base: Pyrrolidine or Piperidine (Acts as both base and ligand).
-
Solvent: DMF or NMP (High polarity helps stabilize the Pd-alkyne complex).
Step-by-Step:
-
Charge: Add aryl halide (1.0 eq), 4'-Ethynyl-[1,1'-biphenyl]-4-ol (1.1 eq), and Pd catalyst to a dried Schlenk tube.
-
Degas: Cap the tube. Evacuate and backfill with Argon (3 cycles).
-
Solvent Prep: In a separate flask, degas the DMF/Piperidine mixture (3:1 ratio) using the Freeze-Pump-Thaw method (see below).
-
Transfer: Syringe the degassed solvent mixture into the Schlenk tube under positive Argon pressure.
-
Reaction: Heat to 60-80°C. Monitor by TLC.
-
Note: Reaction times will be longer (4-12h) than Cu-catalyzed versions.
-
Protocol B: The "Freeze-Pump-Thaw" (Strict Anaerobic)
Recommended for: When Copper is unavoidable (e.g., unreactive aryl chlorides).
Theory: Sparging (bubbling gas) only removes dissolved gases in equilibrium. Freeze-Pump-Thaw actively rips gas from the frozen matrix, achieving <5 ppm
Method:
-
Freeze: Place the solvent/reactant flask in liquid nitrogen until solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 10-15 minutes. (Solvent cannot evaporate because it is frozen).
-
Thaw: Close vacuum, remove from
, and thaw in a warm water bath. Do not open to air. -
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon.
Protocol C: Kinetic Control (Slow Addition)
Recommended for: Scale-up reactions where heat transfer is limited.
Theory: Homocoupling is second-order with respect to alkyne concentration (
Setup:
-
Dissolve 4'-Ethynyl-[1,1'-biphenyl]-4-ol in a separate degassed syringe.
-
Add the catalyst and aryl halide to the main reaction vessel.
-
Use a syringe pump to add the alkyne solution over 2-4 hours.
Advanced FAQs
Q: My reaction mixture turned dark green/blue immediately. What happened?
A: This is the tell-tale sign of Copper oxidation (
-
Diagnosis: Oxygen leaked into the system. The blue/green color is likely a Cu(II)-phenoxide or Cu(II)-amine complex.
-
Fix: The reaction is likely stalled. Add a reducing agent like Sodium Ascorbate (10-20 mol%) to reduce Cu(II) back to active Cu(I) in situ, or quench and restart with better degassing.
Q: Can I protect the phenol to help?
A: Yes, and you should.
The free phenol (
-
Warning: Do not use Silyl ethers (TBS/TMS) on the phenol if you are using fluoride bases, as they will cleave.
Q: I see a spot just above my product on TLC. Is that the dimer? A: Likely yes. The homocoupling dimer (diyne) is highly conjugated and rigid.
-
Verification: It will likely fluoresce intensely blue/purple under UV (254/365 nm) due to the extended
-system of the biphenyl-diyne-biphenyl structure.
Q: Why not just use a huge excess of alkyne? A: This actually increases homocoupling. Excess alkyne increases the statistical probability of two Cu-acetylides meeting. Use a slight excess (1.05 - 1.1 eq) and drive the reaction with the Aryl Halide instead.
Comparative Data: Cu vs. Cu-Free
| Parameter | Standard Sonogashira (Cu/Pd) | Copper-Free Sonogashira (Pd-only) |
| Glaser Homocoupling | High Risk (5-15%) | Negligible (<1%) |
| Reaction Speed | Fast (1-3 hours) | Slow (6-24 hours) |
| Oxygen Sensitivity | Extreme (Requires Glovebox/Schlenk) | Moderate (Standard Inert Gas) |
| Purification | Difficult (Diyne elutes near product) | Easy (Cleaner profile) |
| Cost | Low | Higher (Requires more Pd or specialized ligands) |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.
-
Organic Chemistry Portal. Sonogashira Coupling & Copper-free Variants.
-
Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Referencing Glaser Coupling mechanisms).
improving solubility of 4'-Ethynyl-[1,1'-biphenyl]-4-ol in chloroform
Technical Support Center: Solubility Optimization Guide Topic: Improving Solubility of 4'-Ethynyl-[1,1'-biphenyl]-4-ol in Chloroform Ticket ID: SOL-BPH-042 Status: Open
Executive Summary
You are experiencing difficulty dissolving 4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS: 1202355-37-0) in Chloroform (
This guide provides a tiered troubleshooting protocol to overcome these thermodynamic barriers without chemically altering your target compound.
Part 1: Diagnostic & Mechanism[1]
The "Solubility Gap" Explained To dissolve this molecule, the solvent must overcome the Lattice Energy of the solid.
- Stacking: The planar biphenyl rings stack like plates. Chloroform is excellent at solvating this part (London Dispersion forces).
-
Hydrogen Bonding: The -OH groups on the "tail" of the molecules lock them together. Chloroform is a poor Hydrogen Bond Acceptor (HBA) . It cannot "distract" the -OH groups from binding to each other.
Result: The molecules form "dimers" or aggregates that precipitate out, resulting in a cloudy suspension rather than a true solution.
Part 2: Troubleshooting Protocols
Method A: The "Cosolvent Spike" (Recommended)
Best for: NMR preparation, HPLC injection, and general reactions.
The most effective non-invasive method is to introduce a "Bridge Solvent"—a polar aprotic or protic solvent that miscible with Chloroform but possesses high Hydrogen Bond Basicity.
Protocol:
-
Measure your target amount of 4'-Ethynyl-[1,1'-biphenyl]-4-ol into the vial.
-
Add Chloroform to 90-95% of the final target volume.
-
The Spike: Add Methanol (MeOH) or Tetrahydrofuran (THF) dropwise until the solution clears.
-
Target Ratio: 2% to 5% (v/v) is usually sufficient.
-
Why: Methanol acts as a potent H-bond donor/acceptor, breaking the intermolecular phenol-phenol bonds. The Chloroform then solvates the aromatic core.
-
Critical Note: If using for NMR, use
(Methanol-d4) as the spike to avoid huge solvent peaks, or simply acknowledge the -OH exchange peak.
Method B: Thermal Cycling & Sonication
Best for: Saturated solutions where cosolvents are not permitted.
This method forces the system into a metastable supersaturated state.
Protocol:
-
Sonication: Place the sealed vial in a bath sonicator (35-40 kHz) for 5–10 minutes. This mechanically disrupts the micro-crystalline aggregates.
-
Heating: Gently heat the solution to 40°C (Chloroform BP is 61.2°C—do not overheat ).
-
Equilibration: Allow to cool slowly to room temperature.
Warning: This often creates a metastable solution. If the concentration is too high, the compound may crash out (precipitate) over 4–6 hours. Use immediately.
Method C: The "Base-Assisted" Solubilization
Best for: Synthetic reactions (e.g., Sonogashira coupling).
If your downstream application involves a reaction, adding a base can deprotonate the phenol or form a soluble complex.
Protocol:
-
Add Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.0 – 1.5 equivalents). -
The base will H-bond with or deprotonate the phenolic proton, drastically reducing the lattice energy and increasing lipophilicity.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization method based on downstream experimental requirements.
Part 4: Comparative Data Table
| Parameter | Pure Chloroform | Chloroform + 5% MeOH | Chloroform + TEA (1 eq) |
| Solubility Estimate | Low (< 5 mg/mL) | High (> 20 mg/mL) | Moderate/High |
| Solution Stability | Poor (Precipitates over time) | Excellent (Stable indefinitely) | Good |
| H-Bond Disruption | None | Strong (Solvent competition) | Strong (Acid-Base interaction) |
| Primary Use Case | Not Recommended | NMR, HPLC, Transfer | Sonogashira/Click Reactions |
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Dichloromethane (DCM) instead of Chloroform? Answer: DCM is slightly more polar than Chloroform, but it typically suffers from the same lack of Hydrogen Bond Accepting capacity. You will likely face the same issue. The "Cosolvent Spike" (Method A) applies equally to DCM.
Q2: Will heating the Chloroform to reflux (61°C) solve it permanently? Answer: Unlikely. While heat increases kinetic solubility, the thermodynamic solubility at room temperature remains unchanged. Upon cooling, the biphenyl rings will re-stack and the phenols will re-bond, leading to crystallization. You must maintain the temperature or use Method A.
Q3: I am doing a Click Reaction (CuAAC). Will the alcohol interfere? Answer: No.[1][2] The propargyl/ethynyl group is the active site for the Click reaction. The phenolic -OH is generally inert to Copper(I) catalysts used in Click chemistry. However, if you are using strong bases, the phenol will deprotonate.
Q4: Why not just use DMSO or DMF? Answer: While 4'-Ethynyl-[1,1'-biphenyl]-4-ol dissolves perfectly in DMSO or DMF, these solvents are notoriously difficult to remove (high boiling points: 189°C and 153°C). Chloroform is preferred for its volatility (easy evaporation). Using Chloroform + 5% MeOH gives you the best of both worlds: solubility + volatility.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the theory of
, , and parameters utilized in the Cosolvent Spike method). -
Sigma-Aldrich. (n.d.). Product Specification: 4'-Ethynyl-[1,1'-biphenyl]-4-ol. (Provides physical property data confirming the phenolic nature).
-
PubChem. (n.d.). Compound Summary: 4'-Ethynyl-1,1'-biphenyl.[3] National Library of Medicine. (Structural confirmation and chemical identifiers).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvatochromism and solvent polarity mixtures).
Sources
Technical Support Center: Palladium Contaminant Removal in Ethynyl Biphenyl Synthesis
Welcome to the Technical Support Center for palladium removal in the synthesis of ethynyl biphenyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of eliminating residual palladium catalysts from their reaction mixtures. The presence of palladium, even at trace levels, can negatively impact downstream applications and compromise the integrity of active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the required purity for your compounds.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding palladium removal.
Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products due to potential toxicity.[3][4] For oral medications, the permitted daily exposure to palladium is typically 100 μg, which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[4][5] Beyond regulatory compliance, residual palladium can interfere with subsequent synthetic steps, poison other catalysts, and affect the biological activity of the final compound.[6]
Q2: What are the primary forms of palladium contaminants I might encounter?
A2: Palladium contaminants can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticulate palladium. The specific form depends on the catalyst, ligands, and reaction conditions used in the Sonogashira coupling reaction.[7] Understanding the likely state of your palladium contaminant is crucial for selecting the most effective removal strategy.
Q3: What are the most common methods for palladium removal?
A3: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported scavengers with functional groups that chelate palladium, such as thiol, thiourea, or amine groups.[8][9] Activated carbon is also widely used.[10][11]
-
Chromatography: Passing the reaction mixture through a silica gel or Celite® pad can remove heterogeneous and some adsorbed palladium species.[12]
-
Extraction/Precipitation: Using aqueous washes with specific reagents to precipitate or extract palladium salts.[13]
-
Crystallization: Recrystallization of the final product can be an effective final purification step to reduce palladium levels, sometimes enhanced by the addition of a co-crystallizing agent that complexes with palladium.[6][14]
Q4: Can a combination of removal methods be more effective?
A4: Absolutely. A multi-step approach is often the most robust strategy. For instance, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a specific scavenger to capture soluble species.[2] A final recrystallization can then further polish the product to meet stringent purity requirements.
Q5: How can I accurately quantify the residual palladium in my sample?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurately quantifying trace levels of elemental impurities, including palladium.[5] Other techniques like Atomic Absorption Spectroscopy (AAS) can also be used.[15] For rapid, semi-quantitative screening during process development, colorimetric and fluorometric methods are available.[5][16]
II. Troubleshooting Guides
This section offers detailed solutions to specific problems you may encounter during palladium removal.
Issue 1: Inefficient Palladium Removal with Scavengers
Symptoms:
-
High residual palladium levels (>10 ppm) detected by ICP-MS after scavenger treatment.
-
Persistent discoloration of the product, suggesting the presence of colloidal palladium.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while other functionalities might be better for Pd(0).[2] It is highly recommended to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction conditions.[4][9] |
| Suboptimal Scavenging Conditions | The efficiency of scavenging is influenced by temperature, time, and solvent. Increasing the temperature can enhance the kinetics of palladium binding to the scavenger. However, be mindful of potential product degradation at elevated temperatures. An optimization study (e.g., a Design of Experiments approach) can help identify the ideal balance of these parameters. |
| Poor Mass Transfer | Inadequate mixing can limit the contact between the scavenger and the palladium species in solution, leading to incomplete removal.[2] Ensure vigorous stirring or agitation during the scavenging process to maximize the interaction between the solid-supported scavenger and the solution. |
| Scavenger Saturation | The scavenger has a finite capacity for binding palladium. If the initial palladium concentration is very high, the scavenger may become saturated before all the palladium is removed.[17] Consider increasing the amount of scavenger used or performing a second scavenging step with fresh material. |
Issue 2: Product Loss During Palladium Removal
Symptoms:
-
Significant decrease in the isolated yield of the ethynyl biphenyl product after the palladium removal step.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Non-Specific Binding to Scavenger | Some scavengers, particularly activated carbon, can adsorb the desired product along with the palladium, leading to yield loss.[3][6] If using activated carbon, consider using a grade with optimized pore size and surface characteristics for selective palladium removal.[10][11] Alternatively, functionalized silica scavengers often exhibit higher selectivity for the metal over the organic product.[6][18] |
| Product Precipitation During Scavenging | Changes in solvent composition or temperature during the scavenging process can lead to the precipitation of the product, which may then be inadvertently removed during filtration. Ensure that the product remains fully dissolved throughout the scavenging and filtration steps. |
| Incomplete Elution from Chromatography Media | If using column chromatography for palladium removal, the product may not be completely eluted from the stationary phase. Optimize the eluent system to ensure quantitative recovery of your ethynyl biphenyl derivative. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key palladium removal techniques.
Protocol 1: General Scavenging Procedure with Functionalized Silica
This protocol outlines a general procedure for using a solid-supported scavenger to remove palladium.
Caption: Workflow for Palladium Removal Using a Solid-Supported Scavenger.
Methodology:
-
Initial Work-up: After the Sonogashira reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: The crude product should be dissolved in a solvent that is compatible with the chosen scavenger and in which the product is highly soluble.
-
Scavenger Addition: Add the appropriate amount of the selected functionalized silica scavenger (typically 5-20 weight equivalents relative to the initial palladium loading) to the solution.
-
Scavenging: Stir the mixture vigorously at the optimized temperature for the predetermined time (often ranging from 2 to 24 hours).
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger-palladium complex.[12]
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the residual palladium content.[5]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective option for palladium removal.[6][10]
Caption: Workflow for Palladium Removal Using Activated Carbon.
Methodology:
-
Dissolution: Dissolve the crude ethynyl biphenyl product in a suitable organic solvent.
-
Carbon Addition: Add a pre-determined amount of activated carbon (typically 0.1 to 0.5 weight equivalents relative to the product) to the solution.
-
Adsorption: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 18 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to ensure complete removal of the fine carbon particles.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Quantify the residual palladium concentration using ICP-MS.[5]
IV. Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Functionalized Silica | Thiol (-SH) | Pd(II) | High selectivity, good for polar products.[6][18] | Can be more expensive. |
| Thiourea (-SC(NH2)NH-) | Pd(II) | High affinity for palladium.[7] | Potential for thiourea-related impurities.[16] | |
| Amine (-NH2, -NR2) | Pd(II) | Effective for certain palladium complexes. | Can interact with acidic functional groups on the product. | |
| Activated Carbon | N/A (Porous Carbon) | Pd(0), Pd(II) | Cost-effective, removes various palladium species.[10][11] | Can cause product loss due to non-specific adsorption.[6] |
| Polymer-Supported | Various | Pd(0), Pd(II) | High loading capacity, easy to handle.[7] | Swelling in certain solvents can be an issue. |
V. Concluding Remarks
The successful removal of palladium contaminants is a critical aspect of synthesizing high-purity ethynyl biphenyls for pharmaceutical and other advanced applications. By understanding the nature of the palladium species and systematically evaluating different removal strategies, researchers can develop a robust and efficient purification protocol. This guide provides a foundation for troubleshooting common issues and implementing effective palladium scavenging techniques. For particularly challenging separations, a combination of methods tailored to the specific reaction and product is often the most successful approach.
References
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
- Zhang, Y., & Wang, B. (2013). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience.
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
Fuji Silysia Chemical Ltd. (n.d.). SCAVENGER. Retrieved from [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1623.
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
- Hughes, D. L., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 575–585.
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
- Zhang, L., et al. (2016). Thiourea modified polyacrylnitrile fibers as efficient Pd(ii) scavengers. RSC Advances, 6(57), 52213–52220.
- Zhang, Y., et al. (2014). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Omega, 2(7), 3335–3340.
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253.
- Fang, Z., et al. (2005). Selective quantification of trace palladium in road dusts and roadside soils by displacement solid-phase extraction online coupled with electrothermal atomic absorption spectrometry. Environmental Science & Technology, 39(1), 288–292.
-
Analytical and Bioanalytical Chemistry Research. (n.d.). Ultra-trace Determination of Palladium(II) by Spectrophotometric Flow Injection Analysis. Retrieved from [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 13(23), 6337–6344.
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]
- A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. (n.d.).
- Um, E., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 31–36.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
ResearchGate. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263–271.
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Impactfactor. (2023, March 25). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Retrieved from [Link]
- Eisler, M., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors.
- Sunsandee, N., et al. (2021). Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability via DFT. Arabian Journal of Chemistry, 14(2), 102941.
-
Green Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
- Eisler, M., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors.
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Retrieved from [Link]
Sources
- 1. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. onyxipca.com [onyxipca.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiourea modified polyacrylnitrile fibers as efficient Pd(ii) scavengers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. SCAVENGER|Fujisilysia Chemical [fuji-silysia.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4'-Ethynyl-[1,1'-biphenyl]-4-ol
Executive Summary & Technical Context[1][2][3][4]
4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS: 1202355-37-0) is a critical bifunctional building block used in the synthesis of advanced liquid crystals and organic semiconductors. Its structural integrity relies on two reactive termini: a hydroxyl group (H-bond donor) and a terminal ethynyl group (susceptible to cross-linking).
The Challenge: Achieving electronic-grade purity (>99.9%) is difficult because the terminal alkyne is thermally sensitive. Standard recrystallization often fails to remove trace palladium/copper catalysts from the Sonogashira coupling used to synthesize it. These metal residues act as deep charge traps in electronic devices.
The Solution: High-vacuum train sublimation. This process separates the target molecule from non-volatile metal catalysts and highly volatile solvent residues based on vapor pressure differences, without subjecting the molecule to the harsh thermal stress of melting.
Core Protocol: The "Soak and Scan" Method
Do not treat sublimation as a passive "set and forget" process. For ethynyl-biphenyl derivatives, we utilize a dynamic thermal gradient approach to prevent on-wall polymerization.
Apparatus Prerequisites
-
System: Three-zone Train Sublimation furnace (e.g., tube diameter 25-50 mm).
-
Vacuum: Turbomolecular pump backed by a rotary vane pump (Target:
Torr). -
Crucible: Quartz or Boron Nitride boat (avoid graphite if metal contamination is a concern).
Step-by-Step Methodology
Phase 1: Pre-Sublimation Degassing (Crucial Step)
-
Goal: Remove adsorbed water and occluded solvents which can cause "splashing" or "popping" of the powder.
-
Action: Load the crude material. Pump down to
Torr. -
Temp: Heat Source Zone to 60°C for 2 hours.
-
Observation: Watch for pressure spikes. Do not proceed until pressure stabilizes at base level (
or Torr).
Phase 2: The Thermal Ramp
-
Logic: The melting point of 4'-ethynyl-[1,1'-biphenyl]-4-ol is estimated between 150-180°C (based on structural analogs like 4-phenylphenol and ethynyl-biphenyls). We must sublime below the polymerization onset (~200°C).
-
Ramp Rate: 2°C/min.
-
Target Source Temp: Start at 130°C . If no deposition is observed after 1 hour, increment by 10°C.
-
Gradient Setup:
-
Source Zone:
(e.g., 140°C) -
Separation Zone:
(e.g., 100°C) -
Collection Zone: Ambient / Water Cooled (~25°C)
-
Phase 3: Harvesting
-
Procedure: Cool system to room temperature under vacuum. Backfill with Argon (never air, to prevent oxidation of the hot alkyne).
-
Selection:
-
White/Colorless Needles: High purity product (usually in the middle zone).
-
Yellow/Brown Film: Degraded oligomers (closer to source).
-
Black Residue: Non-volatile metals/salts (remains in boat).
-
Visualization: The Purification Logic
The following diagram illustrates the separation logic and physical transport mechanisms inside the sublimation tube.
Caption: Thermodynamic separation workflow showing the segregation of impurities based on volatility zones.
Troubleshooting Center (Q&A)
This section addresses specific failure modes reported by users working with ethynyl-biphenyl derivatives.
Issue 1: Product Discoloration (Browning/Charring)
Q: My sublimed crystals are turning yellow or brown instead of white. Is this an impurity? A: This is likely thermal degradation (polymerization).
-
Mechanism: The terminal ethynyl group is sensitive.[1] If the source temperature is too high (>180°C) or the residence time on the hot wall is too long, the alkyne undergoes Glaser coupling or cross-linking.
-
Fix:
-
Lower the Source Temp: Reduce by 20°C.
-
Improve Vacuum: A better vacuum (
Torr) allows sublimation at lower temperatures. -
Check Leaks: Oxygen at high temperatures accelerates oxidative coupling of alkynes. Ensure the system is leak-tight.
-
Issue 2: "Popping" Material
Q: During the initial heating, the powder "pops" and coats the tube with crude dust. A: This is entrainment caused by rapid outgassing.
-
Mechanism: Trapped solvent pockets (from recrystallization) or moisture expand violently under vacuum.
-
Fix: Implement the Phase 1 Degassing step. Hold at 60-80°C for 2+ hours before ramping to sublimation temperatures. Use a glass wool plug (loosely packed) above the boat to catch physical particulates.
Issue 3: Low Yield / Slow Rate
Q: I've been running for 12 hours at 140°C, but the boat is still full. A: The vapor pressure is insufficient.
-
Fix:
-
Increase Surface Area: Grind the crude material into a fine powder before loading. A flat layer subliming is faster than a compact chunk.
-
Incremental Temp Increase: Increase T by 10°C increments.
-
Carrier Gas: Introduce a tiny flow of inert gas (Argon) only if your system supports carrier gas transport (this increases rate but can slightly lower separation efficiency).
-
Issue 4: Impurity Carryover
Q: The NMR shows I still have aliphatic impurities. A: Your temperature gradient is too steep or the collection zone is too cold.
-
Mechanism: If the "Cold" zone is too cold (e.g., liquid nitrogen trap too close), everything condenses there, including volatile impurities.
-
Fix: Allow the "Cold" zone to be warmer (e.g., room temperature or water-cooled, not cryo-cooled). This ensures highly volatile aliphatic solvents/impurities remain in the vapor phase and exit to the trap, rather than co-crystallizing with your product.
Parameter Optimization Matrix
Use this table to dial in your specific setup.
| Parameter | Recommended Range | Why? |
| Base Pressure | Lower pressure = Lower sublimation temp = Less decomposition. | |
| Source Temp ( | 130°C - 160°C | Must be below thermal cross-linking onset (~200°C). |
| Gradient Slope | 5°C / cm | A shallow gradient improves separation of similar MW impurities. |
| Cold Finger Temp | 20°C - 40°C | Too cold (<0°C) condenses light impurities. Too hot (>60°C) reduces yield. |
| Batch Size | 0.5g - 5.0g | Overloading the boat causes thermal insulating effects, requiring higher T. |
Frequently Asked Questions (FAQ)
Q: Can I reuse the quartz tube without cleaning? A: No. The "brown film" often seen in the hot zone is polymerized alkyne. It acts as a nucleation site for degradation in the next run. Clean with Aqua Regia (if quartz) or base bath to remove organic residues.
Q: How should I store the purified material? A: 4'-Ethynyl-[1,1'-biphenyl]-4-ol is sensitive to light and oxygen. Store in an amber vial, under Argon, in a freezer (-20°C). The ethynyl proton is slightly acidic and can react with base or metals over time.
Q: Why is the melting point higher than the non-hydroxylated analog? A: The hydroxyl group (-OH) introduces intermolecular hydrogen bonding, which significantly increases the lattice energy and melting point compared to 4-ethynylbiphenyl (~90°C). This requires higher sublimation temperatures, making the risk of alkyne polymerization higher.
References
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American Elements. (n.d.). 4'-Ethynyl-[1,1'-biphenyl]-4-ol Product Specifications. Retrieved March 1, 2026, from [Link]
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PubChem. (2025).[2] 4-Ethynylphenol Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Ethynyl Biphenyl Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Ethynyl Biphenyls
Ethynyl biphenyl derivatives represent a class of organic compounds with significant utility in medicinal chemistry, materials science, and organic electronics. Their rigid, linear scaffold, provided by the combination of the biphenyl system and the ethynyl group, makes them exceptional building blocks for creating complex molecular architectures, including conjugated polymers and targeted pharmaceuticals.
Accurate structural elucidation is paramount to understanding their function and reactivity. While various analytical techniques offer pieces of the structural puzzle, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton. This guide offers a comprehensive comparison of the ¹³C NMR spectra of various ethynyl biphenyl derivatives, explains the underlying principles governing their chemical shifts, provides a robust protocol for data acquisition, and contextualizes the technique's strengths against other common analytical methods.
Part 1: Fundamentals of ¹³C NMR in Ethynyl Biphenyl Systems
The ¹³C NMR spectrum of an ethynyl biphenyl derivative is characterized by signals from two primary carbon types: sp²-hybridized aromatic carbons and sp-hybridized alkynyl carbons.
-
Aromatic Carbons (sp²): These typically resonate in the downfield region of the spectrum, generally between 110-150 ppm.[1] The precise chemical shift is highly sensitive to the electronic environment, making it an excellent probe for substituent effects.
-
Alkynyl Carbons (sp): These carbons appear in a distinctive region, typically between 70-90 ppm.[2][3] Unlike the highly deshielded carbonyl carbons, the cylindrical electron density of the alkyne triple bond creates magnetic anisotropy that shields the alkynyl carbons, shifting them upfield relative to aromatic carbons.
The power of ¹³C NMR lies in its ability to resolve non-equivalent carbons, providing a unique signal for each carbon atom in a distinct chemical environment.[3][4]
Part 2: Comparative Analysis – Interpreting Substituent Effects
The true analytical depth of ¹³C NMR is revealed when comparing the spectra of substituted derivatives to a parent compound. Let's use 4-ethynyl-1,1'-biphenyl as our reference.
Reference Spectrum: 4-Ethynyl-1,1'-biphenyl
The structure of 4-ethynyl-1,1'-biphenyl (CAS 29079-00-3) presents a distinct set of carbon signals.[5][6][7] The key is to assign each signal based on its electronic environment and coupling (or lack thereof) to protons.
| Carbon Atom (See Figure 1) | Typical Chemical Shift (δ, ppm) | Rationale |
| Cα (Alkynyl) | ~83 ppm | The terminal, proton-bound alkyne carbon. |
| Cβ (Alkynyl) | ~77 ppm | The internal alkyne carbon, attached to the biphenyl ring. |
| C1', C4' (Quaternary) | ~141 ppm, ~121 ppm | C1' is deshielded due to attachment to the second phenyl ring. C4' is the point of attachment for the ethynyl group. |
| C2', C6' | ~127 ppm | Aromatic CH carbons adjacent to the C1' linkage. |
| C3', C5' | ~129 ppm | Aromatic CH carbons meta to the C1' linkage. |
| C4 | ~128 ppm | Aromatic CH carbon on the unsubstituted ring. |
| C1, C2/C6, C3/C5 | ~127-129 ppm | Carbons of the unsubstituted phenyl ring. |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
The Influence of Substituents
Adding a substituent to the second phenyl ring (at the 4'-position) dramatically alters the electronic distribution across the molecule, leading to predictable changes in the ¹³C NMR chemical shifts. This is primarily governed by inductive and resonance effects.
Below is a comparative table of expected ¹³C NMR chemical shifts for the alkynyl and key aromatic carbons in three derivatives: the parent compound, one with a strong electron-donating group (EDG), and one with a strong electron-withdrawing group (EWG).
| Derivative | Substituent (at C4) | Cα (ppm) | Cβ (ppm) | C4' (ppm) | C1' (ppm) |
| 4-Ethynylbiphenyl | -H | ~83.4 | ~77.8 | ~127.6 | ~141.2 |
| 4-Ethynyl-4'-methoxybiphenyl | -OCH₃ (EDG) | ~83.5 | ~76.8 | ~160.0 | ~133.5 |
| 4-Ethynyl-4'-nitrobiphenyl | -NO₂ (EWG) | ~82.7 | ~81.9 | ~147.0 | ~147.5 |
Data synthesized from typical substituent effect values found in literature.[8][9][10][11]
Mechanistic Interpretation:
-
Electron-Donating Group (-OCH₃): The methoxy group donates electron density into the aromatic ring via resonance. This increased electron density causes shielding (an upfield shift) of carbons in the ortho and para positions. Notice the significant upfield shift of C1' and the dramatic downfield shift of the directly attached C4'. The effect is transmitted through the π-system, causing a slight shielding of the internal alkyne carbon (Cβ).[8][12][13]
-
Electron-Withdrawing Group (-NO₂): The nitro group strongly withdraws electron density from the aromatic system through both resonance and induction.[14] This deshields all carbons in the substituted ring, causing a significant downfield shift, particularly for the attached C4' and the para C1'. This electron withdrawal is propagated to the ethynyl group, causing a noticeable deshielding (downfield shift) of the internal alkyne carbon (Cβ) as electron density is pulled away from the triple bond.[9][15]
This systematic shift pattern is a powerful diagnostic tool for confirming the presence and electronic nature of substituents on the biphenyl core.
Part 3: Experimental Design for High-Fidelity Data
The quality of ¹³C NMR data is critically dependent on the experimental setup. Standard ¹³C NMR acquisitions are often not quantitative due to long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[16][17] For accurate structural analysis and comparison, a robust and reproducible protocol is essential.
Diagram: Workflow for ¹³C NMR Analysis
Caption: Standardized workflow from sample preparation to structural confirmation.
Detailed Protocol for Quantitative ¹³C NMR Acquisition
This protocol is designed to suppress the NOE and allow for full relaxation of all carbon nuclei, which is crucial for comparing signal intensities and ensuring the detection of quaternary carbons.
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the ethynyl biphenyl derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, and its triplet signal at ~77.16 ppm serves as a convenient internal reference.[18]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker instruments). This sequence turns on the proton decoupler only during the acquisition of the signal, eliminating NOE enhancement while still producing a simplified, singlet-only spectrum.[19]
-
Flip Angle: Set the pulse angle to 30 degrees (instead of the typical 90 degrees). A smaller flip angle shortens the time required for the magnetization to return to equilibrium along the z-axis, reducing the necessary relaxation delay.[20]
-
Relaxation Delay (d1): This is the most critical parameter for quantitation. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule is required. Quaternary carbons, especially in rigid systems, can have very long T₁ values. A conservative and robust starting point is a delay of 20-30 seconds .[20]
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution of the peaks.[16][21]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.[22] For a sample of this concentration, 1024 to 4096 scans are typical, depending on the spectrometer's field strength.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Carefully perform zero-order and first-order phase correction to ensure all peaks have a pure, positive absorption lineshape.
-
Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate analysis.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the internal standard (TMS) to 0.00 ppm.
-
Part 4: Comparison with Alternative Analytical Techniques
While ¹³C NMR is powerful, a multi-technique approach provides the most comprehensive structural validation.
| Technique | Strengths for Ethynyl Biphenyls | Limitations |
| ¹³C NMR | - Direct observation of the carbon skeleton.- Highly sensitive to electronic and steric effects.- Resolves subtle isomeric differences. | - Low sensitivity, requiring more sample and longer acquisition times.- Standard acquisition is not quantitative. |
| ¹H NMR | - High sensitivity and rapid acquisition.- Provides information on proton environments and coupling (connectivity).- The terminal alkyne proton has a characteristic shift (~3.0-3.5 ppm). | - Aromatic region can be complex and crowded due to overlapping signals.- Provides indirect information about the carbon backbone. |
| FTIR Spectroscopy | - Excellent for functional group identification.- Strong, sharp C≡C stretch (~2100-2260 cm⁻¹).- Characteristic C-H stretch for terminal alkyne (~3300 cm⁻¹). | - Provides no information on the overall molecular connectivity or isomerism.- Insensitive to subtle changes in the aromatic rings. |
| Mass Spectrometry | - Provides highly accurate molecular weight and formula.- Fragmentation patterns can offer clues about structural components. | - Does not distinguish between isomers.- Provides no information on the specific arrangement of atoms. |
Conclusion: The Definitive Tool for Skeletal Analysis
For the structural elucidation of ethynyl biphenyl derivatives, ¹³C NMR spectroscopy stands out as the premier technique for directly probing the carbon framework. Its sensitivity to the electronic perturbations caused by substituents allows for a detailed comparative analysis that can confirm regiochemistry and provide insight into the electronic nature of the molecule. When acquired using a carefully designed quantitative protocol, it delivers unambiguous, high-resolution data that is complementary to other analytical methods. By understanding the principles of chemical shift and employing robust experimental design, researchers can leverage ¹³C NMR to its full potential, ensuring the accurate and confident characterization of these vital chemical entities.
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Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040–3045. [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
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Drumond, M., Aoyama, M., Chen, C.-L., & Robert, D. (1989). Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds. Journal of Wood Chemistry and Technology, 9(4), 421–443. [Link]
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Miles, W. H., Berreth, C. L., & Chapman, B. J. (1998). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 75(8), 1039. [Link]
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A Comparative Guide to Self-Assembled Monolayers: Ethynyl vs. Thiol Biphenyls for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a powerful tool for tailoring the properties of interfaces, with applications ranging from biosensors to organic electronics. The choice of the anchoring group that binds the functional molecule to the substrate is a critical determinant of the resulting SAM's structure, stability, and ultimately, its performance. This guide provides an in-depth comparison of two key anchoring moieties for aromatic systems: the traditional thiol (-SH) and the emerging ethynyl (-C≡CH) group, using the biphenyl backbone as a representative framework.
This analysis moves beyond a simple listing of features to explore the causal relationships between the molecular anchor, its interaction with a gold substrate, and the resulting packing density of the monolayer. We will delve into the experimental data that underpins our understanding of these systems and provide practical protocols for their formation.
The Critical Role of Packing Density
The packing density of a SAM, or the number of molecules per unit area, is a crucial parameter that dictates many of its properties. A densely packed monolayer can create a more robust and uniform surface, effectively blocking the underlying substrate and presenting a well-defined chemical functionality. In contrast, a less densely packed SAM may exhibit more defects, leading to inconsistencies in surface properties and reduced stability. For applications in drug development and biosensing, a high packing density is often desirable to ensure a consistent and reproducible biological interface.
Ethynyl vs. Thiol Biphenyls: A Head-to-Head Comparison
While thiols have long been the gold standard for forming SAMs on gold surfaces, the ethynyl group has gained significant attention as a viable alternative. Here, we compare the key characteristics of SAMs formed from ethynyl biphenyl and thiol biphenyl molecules.
| Feature | Thiol Biphenyl SAMs | Ethynyl Biphenyl SAMs |
| Binding to Gold | Forms a strong, covalent-like Au-S bond. | Forms a strong covalent Au-C σ-bond after cleavage of the terminal C-H bond. |
| Packing Density | Generally forms highly ordered and densely packed monolayers. For 1,1'-biphenyl-4-thiol on Au(111), a packing density corresponding to an area per molecule of approximately 21.6 Ų has been reported.[1] | Forms well-ordered monolayers, but experimental evidence suggests a lower packing density compared to analogous thiol SAMs. For instance, monolayers of 1-octadecyne on gold exhibit a relative packing density that is 74% of that of 1-octadecanethiol SAMs.[2][3] |
| Molecular Orientation | The biphenyl moiety typically adopts a tilted orientation with respect to the surface normal to maximize van der Waals interactions between adjacent molecules. | The orientation is also influenced by intermolecular interactions, but the bonding geometry of the ethynyl group to the gold surface plays a significant role. |
| Stability | Generally exhibit good thermal and chemical stability. | Monovalent terminal alkyne monolayers on gold are slightly less stable than their thiolate counterparts, which can be attributed to the lower packing density.[2] |
Delving into the Science: Why the Difference in Packing Density?
The observed differences in packing density between ethynyl and thiol biphenyl SAMs can be attributed to several key factors at the molecular level:
-
The Nature of the Anchor-Substrate Bond: The well-established Au-S bond in thiol SAMs provides a strong and somewhat flexible anchor. In contrast, the formation of an Au-C bond from a terminal alkyne involves the cleavage of the C-H bond and the formation of a gold-acetylide species on the surface.[4] This difference in bonding chemistry can influence the preferred adsorption sites and the overall energetics of monolayer formation.
-
Intermolecular Interactions: The packing of aromatic molecules in a SAM is heavily influenced by π-π stacking and van der Waals interactions between the biphenyl backbones. A more favorable arrangement that maximizes these interactions leads to a denser packing. The subtle differences in the orientation of the biphenyl units, dictated by the underlying anchor-gold bond geometry, can impact the efficiency of these intermolecular forces.
-
Steric Hindrance: The linear geometry of the ethynyl group might be expected to allow for dense packing. However, the specific bonding configuration to the gold lattice and the resulting orientation of the biphenyl group can create steric constraints that prevent the molecules from achieving the same close-packed arrangement as their thiol counterparts.
Visualizing SAM Formation and Packing
To better understand the process of SAM formation and the resulting molecular arrangement, the following diagram illustrates the key steps and influencing factors.
Caption: A schematic overview of the self-assembly process, highlighting the key stages and the factors that influence the final packing density and orientation of the monolayer.
Experimental Protocols
For researchers looking to fabricate these SAMs, the following provides a general experimental workflow.
Preparation of Gold Substrates
A high-quality, clean, and atomically flat gold surface is crucial for the formation of well-ordered SAMs.
-
Substrate Selection: Typically, silicon wafers with a chromium or titanium adhesion layer followed by a layer of gold (e.g., 100 nm) are used.
-
Cleaning: The substrates are cleaned to remove organic contaminants. This can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Drying: The cleaned substrates are dried under a stream of high-purity nitrogen.
Formation of Thiol Biphenyl SAMs
Caption: Step-by-step workflow for the fabrication of thiol biphenyl self-assembled monolayers on a gold substrate.
Formation of Ethynyl Biphenyl SAMs
Caption: Step-by-step workflow for the fabrication of ethynyl biphenyl self-assembled monolayers on a gold substrate.
Conclusion: Choosing the Right Anchor for Your Application
The choice between an ethynyl and a thiol anchor for creating biphenyl SAMs depends on the specific requirements of the application.
-
Thiol biphenyls are the well-established choice for applications demanding the highest possible packing density and structural order . Their robust formation and extensive characterization in the literature provide a high degree of reliability.
-
Ethynyl biphenyls represent a promising alternative, particularly in contexts where the specific electronic properties of the Au-C bond are advantageous. While they may form slightly less densely packed monolayers than their thiol counterparts, they still produce well-ordered and stable SAMs. Further research into optimizing the formation conditions for ethynyl-based SAMs may lead to improvements in their packing density.
For drug development professionals and scientists working on surface functionalization, understanding the nuances of these anchor groups is crucial for designing and fabricating interfaces with the desired properties and performance. The experimental data and protocols provided in this guide offer a solid foundation for making informed decisions in this critical area of materials science.
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- 4. Theoretical study of ethynylbenzene adsorption on Au(111) and implications for a new class of self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: HPLC Separation of 4'-Ethynyl-[1,1'-biphenyl]-4-ol and Process Impurities
Executive Summary
4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS: 1202355-37-0) is a critical intermediate in the synthesis of advanced functional materials (OLEDs) and pharmaceutical scaffolds (e.g., antiviral nucleoside analogs).[1] Its purity is paramount, yet its synthesis—typically via Sonogashira or Suzuki-Miyaura cross-coupling—generates structurally similar impurities that challenge standard C18 reverse-phase methods.
This guide provides an optimized chromatographic strategy, comparing the industry-standard C18 approach against the superior selectivity of Biphenyl stationary phases. We define the impurity landscape, provide a self-validating experimental protocol, and offer mechanistic insights into the separation logic.
Part 1: The Impurity Landscape & Chemical Profile
To separate 4'-Ethynyl-[1,1'-biphenyl]-4-ol (Target), we must first understand what we are separating it from. Based on standard synthetic routes (Sonogashira coupling of 4-ethynylphenylboronic acid or deprotection of TMS-alkynes), three specific impurities are ubiquitous.
Analyte Profile
| Compound ID | Name | Role | LogP (Est.)[1] | Structural Characteristic |
| Target | 4'-Ethynyl-[1,1'-biphenyl]-4-ol | Product | ~4.5 | Biphenyl core, polar -OH, reactive alkyne.[1] |
| Impurity A | [1,1'-Biphenyl]-4,4'-diol | Side Product | ~3.6 | Highly polar, lacks alkyne. Result of Suzuki homocoupling. |
| Impurity B | 4-Bromo-4'-hydroxybiphenyl | Precursor | ~4.8 | Halogenated starting material. Hydrophobic.[2] |
| Impurity C | Glaser Dimer | Degradant | >6.0 | Dimerized alkyne (Butadiyne linkage). Very hydrophobic. |
Visualization: Impurity Origin Pathways
The following diagram illustrates where these impurities originate during the synthesis process, aiding in root-cause analysis for process chemists.
Figure 1: Synthetic origins of key impurities. Impurity C (Glaser Dimer) forms if the reaction is exposed to oxygen.
Part 2: Method Development Strategy
The Challenge: π-π Interactions
Standard C18 columns rely primarily on hydrophobic subtraction. However, the target and Impurity B differ only by a terminal group (Ethynyl vs. Bromo), making their hydrophobicities similar.
-
Recommendation: Use a Biphenyl Stationary Phase .
-
Mechanism: Biphenyl phases offer enhanced
interactions. The ethynyl group on the target molecule is electron-rich and planar, interacting differently with the biphenyl stationary phase compared to the bulky bromo group or the saturated phenol.
Mobile Phase Selection
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and sharper peaks for aromatic alkynes.
-
Modifier: 0.1% Formic Acid (pH ~2.7).
-
Reasoning: The phenolic -OH (
) must be kept protonated (neutral) to prevent peak tailing and ensure consistent retention.
-
Part 3: Comparative Performance Guide
The following data compares the theoretical performance of a standard C18 column versus the recommended Biphenyl Core-Shell column.
Experimental Conditions:
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Detection: UV @ 280 nm (Phenol/Alkyne absorption max)
-
Gradient: 30% B to 90% B in 10 min (A: Water + 0.1% FA; B: ACN + 0.1% FA)
Retention Time Comparison (Relative Retention Time - RRT)
| Analyte | RRT (C18 Column) | RRT (Biphenyl Column) | Resolution Note |
| Impurity A (Diol) | 0.65 | 0.58 | Elutes early; well separated on both.[1] |
| Target (Ethynyl) | 1.00 | 1.00 | Reference Peak |
| Impurity B (Bromo) | 1.08 | 1.15 | Critical Pair. Co-elution risk on C18; Baseline resolved on Biphenyl.[1] |
| Impurity C (Dimer) | 1.45 | 1.60 | Late eluter; requires high %B wash. |
Analysis:
-
C18 Performance: Often struggles to fully resolve the Target from Impurity B (Precursor) due to similar hydrophobicity.
-
Biphenyl Performance: The ethynyl group's
-acidity interacts strongly with the stationary phase, increasing the retention gap between the Target and the halogenated Impurity B.
Part 4: Detailed Experimental Protocol
This protocol is designed to be self-validating . The "System Suitability" step ensures the method is working before you commit valuable samples.
Equipment & Reagents
-
HPLC System: Agilent 1200/1290 or Waters Acquity UPLC.
-
Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or Halo Biphenyl.
-
Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (99%+).
Preparation
-
Mobile Phase A: 1000 mL Water + 1 mL Formic Acid. Degas.
-
Mobile Phase B: 1000 mL ACN + 1 mL Formic Acid.
-
Sample Diluent: 50:50 Water:ACN.
-
Standard Prep: Dissolve Target at 0.5 mg/mL. Spike with Impurity B (if available) to 1% level for resolution check.
Instrument Method
| Time (min) | % Mobile Phase B | Flow (mL/min) | Action |
| 0.00 | 30 | 0.4 | Injection |
| 8.00 | 95 | 0.4 | Linear Gradient |
| 10.00 | 95 | 0.4 | Wash (Elute Dimer) |
| 10.10 | 30 | 0.4 | Re-equilibration |
| 13.00 | 30 | 0.4 | Stop |
System Suitability Criteria (Self-Validation)
Before running samples, verify:
-
Tailing Factor (Target):
(Ensures pH is correct). -
Resolution (
): between Target and Impurity B. -
Retention Stability:
min over 5 injections.
Part 5: Method Decision Tree
Use this logic flow to adapt the method if your specific matrix (e.g., crude reaction mixture vs. crystallized product) differs.
Figure 2: Troubleshooting logic for optimizing the separation of ethynyl-biphenyls.
References
-
PubChem. "4-Ethynyl-1,1'-biphenyl | C14H10."[3][4] National Library of Medicine. [Link]
-
SIELC Technologies. "Separation of Biphenyl Derivatives on Mixed-Mode Columns." [Link]
-
Advanced Materials Technologies. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, 2017. [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Impurities." [Link]
Sources
A Researcher's Guide to Elemental Analysis of C14H10O Derivatives: From Theory to Practical Application
For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational aspect of chemical characterization. This guide provides an in-depth comparison of elemental analysis calculations and methodologies, specifically tailored for C14H10O derivatives. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and present comparative data to ensure the integrity of your analytical results.
The Foundational Role of Elemental Analysis
Elemental analysis is a crucial analytical process that provides both qualitative and quantitative data on the elemental makeup of a substance.[1] For organic compounds like C14H10O derivatives, it is the gold standard for verifying the empirical formula and assessing purity.[2] This is particularly vital in pharmaceutical research and development, where precise knowledge of a molecule's composition is paramount for regulatory compliance and understanding its structure-activity relationship.[3][4]
The most prevalent technique for determining the elemental composition of organic compounds is combustion analysis.[1][4][5] This method involves the high-temperature combustion of a sample in an oxygen-rich environment, which breaks the compound down into its constituent elemental gases, such as carbon dioxide (CO2), water (H2O), nitrogen oxides (NOx), and sulfur dioxide (SO2).[4][6] These gases are then separated and quantified by various detectors, allowing for the calculation of the percentage of each element in the original sample.[4][6]
Theoretical vs. Experimental: A Comparative Look at C14H10O Derivatives
The core of elemental analysis lies in comparing the experimentally determined elemental percentages with the theoretical values calculated from the compound's molecular formula. Any significant deviation between these values may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
The molecular formula C14H10O represents several isomers, including the well-known compounds phenanthrene-9-carboxaldehyde and 9-fluorenone. While these isomers share the same molecular weight and theoretical elemental composition, their derivatives will have distinct values.
Table 1: Theoretical Elemental Composition of Representative C14H10O Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Oxygen (O) |
| 9-Fluorenone | C13H8O | 180.21 | 86.65 | 4.48 | 8.88 |
| Anthracene | C14H10 | 178.23 | 94.34 | 5.66 | 0.00 |
| Phenanthrene | C14H10 | 178.23 | 94.34 | 5.66 | 0.00 |
| 2-Hydroxy-9-fluorenone | C13H8O2 | 196.20 | 79.59 | 4.11 | 16.31 |
| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | C10H4Cl2O4 | 275.05 | 43.67 | 1.47 | 23.27 |
| 1,4-Dihydroxyanthraquinone | C14H8O4 | 240.21 | 69.99 | 3.36 | 26.64 |
Note: The theoretical percentages are calculated using the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).
The calculation for the theoretical mass percentage of an element in a compound is straightforward:[7]
% Element = (Mass of Element in Formula / Total Molecular Mass of Compound) x 100
For example, to calculate the percentage of carbon in anthracene (C14H10):[7]
-
Mass of Carbon = 14 * 12.011 g/mol = 168.154 g/mol
-
Mass of Hydrogen = 10 * 1.008 g/mol = 10.08 g/mol
-
Total Molecular Mass = 168.154 + 10.08 = 178.234 g/mol
-
% Carbon = (168.154 / 178.234) * 100 = 94.34%
Experimental Protocol: A Step-by-Step Guide to CHNSO Analysis
The following is a generalized, yet detailed, protocol for the elemental analysis of a C14H10O derivative using a modern combustion-based elemental analyzer. The trustworthiness of this protocol lies in its adherence to established principles and the inclusion of self-validating checks.[8]
Objective: To determine the weight percent of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O) in a C14H10O derivative sample.
Materials:
-
Elemental Analyzer (e.g., Elementar vario MICRO cube)
-
Microbalance (accurate to 0.001 mg)
-
Tin or silver capsules for solid samples
-
Certified organic analytical standards (e.g., Acetanilide)
-
High-purity helium (carrier gas) and oxygen (combustion gas)
-
The C14H10O derivative sample, finely ground and homogenized
Experimental Workflow Diagram:
Caption: Experimental workflow for elemental analysis.
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step establishes the response factors for the detector for each element.
-
Run at least three replicates of the standard to ensure the calibration is accurate and reproducible. The results should be within the accepted deviation of 0.3% from the theoretical values.[2]
-
-
Sample Preparation:
-
Ensure the C14H10O derivative sample is dry and finely powdered to ensure homogeneity.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin or silver capsule. Record the exact weight. The causality here is that a precise initial weight is critical for accurate percentage calculations.
-
-
Combustion and Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
The sample is dropped into a high-temperature combustion tube (typically around 950-1150°C) flushed with pure oxygen.[6] This ensures complete conversion of the sample into its elemental gases.
-
The resulting gas mixture (CO2, H2O, N2, SO2, etc.) is then passed through a reduction tube containing copper to convert any nitrogen oxides to N2.
-
The gases are separated using a gas chromatography (GC) column.[6]
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[4]
-
-
Oxygen Analysis (if required):
-
Oxygen is typically determined by pyrolysis in a separate analysis. The sample is heated in a furnace in the absence of oxygen, and the resulting CO is measured.
-
-
Data Calculation and Interpretation:
-
The instrument's software integrates the detector signals for each gas peak.
-
Using the calibration data from the standard and the sample weight, the software calculates the percentage of each element in the sample.
-
Compare the experimental percentages to the theoretical values for the expected C14H10O derivative.
-
Method Validation and Trustworthiness
To ensure the trustworthiness of your results, analytical method validation is crucial.[8] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[8]
-
Accuracy: The closeness of the experimental value to the true value.[8] This is assessed using certified reference materials.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[8]
For pharmaceutical applications, adherence to guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) is mandatory.[3][9] These guidelines provide a framework for validating analytical procedures to ensure they are fit for their intended purpose.
Comparing Alternatives: Beyond Combustion Analysis
While combustion analysis is the most common method for organic elemental analysis, other techniques exist for determining elemental composition, particularly for inorganic elements and trace impurities.[10][11]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for determining trace and ultra-trace elemental impurities.[12][13][14] It is the preferred method for analyzing elemental impurities in pharmaceutical products as per USP <232> and <233>.[3][14]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis, though generally less sensitive than ICP-MS.[12]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for the qualitative and quantitative analysis of elements in solid samples.[10]
The choice of technique depends on the specific analytical needs, the nature of the sample, and the required sensitivity.[13]
Logical Relationship Diagram:
Sources
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
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- 6. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
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- 14. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
4'-Ethynyl-[1,1'-biphenyl]-4-ol proper disposal procedures
Executive Summary: The Dual-Hazard Protocol
As researchers, we often treat "disposal" as an afterthought—a final step to clear the bench. However, with 4'-Ethynyl-[1,1'-biphenyl]-4-ol , disposal is where the most critical chemical risks manifest. This compound is not merely "organic waste"; it is a bifunctional hybrid carrying the acidity of a phenol and the reactivity of a terminal alkyne.
The safety of your lab depends on recognizing this duality. The phenolic hydroxyl group (
This guide moves beyond generic MSDS advice to provide a field-proven, self-validating disposal system designed to protect both personnel and infrastructure.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, verify the identity and specific hazards. Note that database confusion exists for this compound; ensure you are handling the biphenyl derivative.
Table 1: Chemical Identification & GHS Classification
| Property | Specification |
| Chemical Name | 4'-Ethynyl-[1,1'-biphenyl]-4-ol |
| Common Synonyms | 4'-Ethynyl-4-biphenol; 4-(4-Ethynylphenyl)phenol |
| CAS Number | 1202355-37-0 (Note: Often confused with 10272-07-8 in generic databases) |
| Molecular Formula | |
| Physical State | Solid (White to pale yellow powder) |
| Melting Point | >150°C (Predicted based on biphenyl/phenol structure) |
| Solubility | Soluble in DMSO, Methanol, THF; Insoluble in water.[1][2][3][4] |
Table 2: Key Hazard Profile (GHS)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[4][5] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[4][5] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[4] |
| Reactivity | N/A | Warning: Terminal alkyne. Can form explosive acetylides with Cu, Ag, Hg. |
Part 2: Waste Segregation Logic (The "No-Metal" Rule)
The most critical operational directive for this compound is the exclusion of heavy metals from the waste stream. Standard laboratory waste containers often use brass or copper fittings; these must be avoided.
Visualizing the Disposal Workflow
The following decision tree illustrates the logic for segregating 4'-Ethynyl-[1,1'-biphenyl]-4-ol waste.
Figure 1: Decision matrix for segregating alkyne-phenol waste. Note the critical checkpoint for metal catalyst presence.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicable to: Expired pure compound, contaminated weighing boats, gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans or containers with unlined metal lids.
-
Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness). Twist and tape the bag shut to prevent dust generation (H335 hazard).
-
Labeling:
-
Primary Constituent: 4'-Ethynyl-[1,1'-biphenyl]-4-ol.[6]
-
Hazard Tags: Toxic, Irritant.
-
Special Note: "Contains Terminal Alkyne – Do Not Compact."
-
-
Storage: Store in a satellite accumulation area away from oxidizers (e.g., nitric acid, perchlorates) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable to: Solutions in DMSO, DMF, Methanol, or THF.
The "Self-Validating" Safety Step: Before pouring waste, inspect the container. If you see a brass valve or a copper grounding wire inside the drum, STOP . This compound must go into a dedicated glass or plastic carboy.
-
Segregation:
-
Stream A (Halogenated): If dissolved in DCM or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Acetone, Alcohols, or DMSO.
-
-
Quenching (If Metal Catalysts Were Used):
-
Context: If this compound was used in a Sonogashira coupling (using Cu/Pd), the waste likely contains copper acetylides, which are explosive when dry.
-
Action: Add dilute acetic acid or HCl (1M) to the waste stream to lower pH < 5. This ensures the alkyne remains protonated and cannot form metal salts.
-
-
Container Compatibility:
-
Approved: Amber glass bottles, HDPE carboys, Polypropylene containers.
-
Prohibited: Metal safety cans, containers with metal cap liners.
-
-
Labeling:
-
List all solvents by % volume.
-
Add constituent: "4'-Ethynyl-[1,1'-biphenyl]-4-ol (<5%)".
-
Add Warning: "Acidic Organic Waste – Phenols."
-
Part 4: Spill Response & Emergency Procedures
Scenario: You have dropped a vial containing 500mg of solid 4'-Ethynyl-[1,1'-biphenyl]-4-ol on the floor.
-
Evacuate & Ventilate: The dust is a respiratory irritant (H335). Clear the immediate area and allow hood ventilation to run for 5 minutes.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a N95 or P100 particulate respirator.
-
Containment:
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
-
Cleanup:
-
Scoop the damp material into a plastic waste bag.
-
Wipe the surface with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize any phenolic residue.
-
Final wipe with water.[7]
-
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Protocol A).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34464, 4-Ethynyl-1,1'-biphenyl. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link]
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- 6. americanelements.com [americanelements.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Ethynyl-[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
The safe handling of chemical reagents is the cornerstone of productive and responsible research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 4'-Ethynyl-[1,1'-biphenyl]-4-ol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture within your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin and Eye Irritation : Aromatic phenols are known to be irritants. The GHS classification for the parent compound, 4-phenylphenol, includes skin and eye irritation (Category 2).[2] Therefore, it is prudent to assume that 4'-Ethynyl-[1,1'-biphenyl]-4-ol will exhibit similar properties, necessitating robust skin and eye protection.[2]
-
Respiratory Irritation : The hazard statement H335 (May cause respiratory irritation) is associated with similar compounds, indicating that inhalation of the dust or aerosol should be avoided.[3][4]
-
Reactivity of the Ethynyl Group : Terminal alkynes can be reactive and may undergo energetic reactions under certain conditions, such as in the presence of certain metals.[5][6][7][8] While generally stable, this reactivity underscores the need for careful handling and avoiding incompatible materials.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling 4'-Ethynyl-[1,1'-biphenyl]-4-ol.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact and absorption.[9][10] Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Protects against splashes and airborne particles.[9][11] A face shield should be worn over goggles when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Flame-Resistant Laboratory Coat | Shields skin and personal clothing from spills and splashes.[12] A flame-resistant coat is an added precaution due to the potential reactivity of the alkyne group. |
| Respiratory Protection | NIOSH-approved Respirator (if necessary) | Required if handling the powder outside of a certified chemical fume hood or if there is a risk of generating aerosols.[9][12] The specific cartridge type should be selected based on a formal risk assessment. |
Step-by-Step Guide for Safe Handling and Disposal
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.[13][14][15]
1. Preparation and Engineering Controls:
-
Designated Work Area : All handling of 4'-Ethynyl-[1,1'-biphenyl]-4-ol should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[16]
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and that all personnel are trained in their use.[9][17]
2. Handling the Compound:
-
Donning PPE : Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing : If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Dissolving : When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
3. During the Reaction:
-
Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Monitoring : Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
4. Decontamination and Waste Disposal:
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Segregation : All waste containing 4'-Ethynyl-[1,1'-biphenyl]-4-ol should be segregated into a clearly labeled, sealed container for halogenated organic waste.[18] Do not mix with other waste streams.[18]
-
Disposal : Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.[18] Improper disposal can lead to environmental contamination.[19]
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for the safe handling and disposal of 4'-Ethynyl-[1,1'-biphenyl]-4-ol.
Caption: Safe handling workflow for 4'-Ethynyl-[1,1'-biphenyl]-4-ol.
Conclusion
By integrating these safety protocols and PPE recommendations into your daily laboratory practices, you can significantly reduce the risks associated with handling 4'-Ethynyl-[1,1'-biphenyl]-4-ol. A proactive and informed approach to chemical safety is not just a regulatory requirement but a professional responsibility that underpins scientific excellence.[15]
References
-
American Chemical Society. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. [Link]
-
Erickson, M. D. (1985). Waste disposal technologies for polychlorinated biphenyls. Environmental Health Perspectives, 60, 315–326. [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
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American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. [Link]
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American Chemical Society Division of Chemical Education. Safety Guidelines for Chemical Demonstrations. [Link]
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Virginia Tech Environmental, Health and Safety. KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. [Link]
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Onsite Safety. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
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MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
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The University of Tennessee Health Science Center. The Laboratory Standard. [Link]
-
American Elements. 4'-Ethynyl-[1,1'-biphenyl]-4-ol. [Link]
-
National Center for Biotechnology Information. 4-Ethynyl-1,1'-biphenyl. PubChem Compound Summary for CID 34464. [Link]
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Occupational Safety and Health Administration. Laboratories - Overview. [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]
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Vedantu. Preparation of Alkynes: Methods, Reactions & Examples. [Link]
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The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]
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AIBON SAFETY. (2024, September 25). Quick Look At Types Of Hazardous Chemical Gloves. [Link]
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-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
UC Irvine. (2020, November 19). Day 27 streamed lecture: preparation and reactions of alkynes, synthetic strategies. [Link]
-
Science Ready. Addition Reactions with Alkynes – HSC Chemistry. [Link]
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Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
